Desmopressin (trifluoroacetate salt)
Description
Structure
2D Structure
Properties
Molecular Formula |
C48H65F3N14O14S2 |
|---|---|
Molecular Weight |
1183.2 g/mol |
IUPAC Name |
(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C46H64N14O12S2.C2HF3O2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;3-2(4,5)1(6)7/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);(H,6,7)/t28-,29+,30+,31+,32+,33+,34+;/m1./s1 |
InChI Key |
SSJRGONHCCPVKV-IFHOVBQLSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Desmopressin Trifluoroacetate Salt
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling the linear precursor of Desmopressin (B549326). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. biosynth.com The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group is favored over the older tert-butyloxycarbonyl (Boc) chemistry, primarily because it employs milder, non-corrosive basic conditions for deprotection and avoids the use of hazardous hydrofluoric acid for final cleavage. google.com
Optimization of Resin Chemistry for Desmopressin (trifluoroacetate salt) Synthesis
The choice of solid support is a critical parameter that influences the efficiency of peptide chain elongation, reagent accessibility, and ultimately, the purity of the final product. Optimization involves selecting a resin with appropriate swelling characteristics, linker stability, and loading capacity. nih.gov
Polystyrene (PS) resins, cross-linked with divinylbenzene, are common but are inherently hydrophobic and require solvents like dichloromethane (B109758) (DCM) for effective swelling. nih.gov For a hydrophilic peptide like the Desmopressin precursor, composite resins such as PEGylated polystyrene (e.g., TentaGel) or highly hydrophilic supports like amino-Li-resin can be advantageous. nih.govresearchgate.net These resins exhibit excellent swelling in a broader range of polar solvents, including those considered "greener," which can improve reaction kinetics and help disrupt peptide aggregation. nih.gov
The linker, which connects the peptide to the resin, is equally important. For Desmopressin, which has a C-terminal glycinamide (B1583983), a Rink Amide linker is often employed. biotage.com This linker is stable throughout the Fmoc-based synthesis but is cleaved under strong acidic conditions (e.g., with trifluoroacetic acid, TFA), which simultaneously removes most side-chain protecting groups and forms the desired peptide amide. biotage.com
An alternative and highly effective choice is the 2-chlorotrityl chloride (2-CTC) resin. almacgroup.com This resin allows for the cleavage of the peptide from the support under very mild acidic conditions, which keeps the acid-labile side-chain protecting groups intact. biotage.com This feature is particularly useful for preparing protected peptide fragments for subsequent segment condensation in solution. Furthermore, the steric bulk of the trityl linker can effectively minimize the formation of diketopiperazine, a common side reaction. peptide.com The accurate determination of resin loading is a critical quality attribute in large-scale synthesis, as it dictates the stoichiometry of all subsequent reactions. almacgroup.com
| Resin Type | Key Characteristics | Advantages for Desmopressin Synthesis | Disadvantages |
|---|---|---|---|
| Rink Amide Resin | Polystyrene-based; yields a C-terminal amide upon cleavage with strong acid (TFA). | Directly yields the required glycinamide C-terminus. biotage.com | Requires strong acid for cleavage, which may not be ideal for all protecting group strategies. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Highly acid-sensitive polystyrene resin. almacgroup.com | Allows cleavage under very mild conditions, preserving side-chain protecting groups. The steric bulk of the linker minimizes diketopiperazine formation. biotage.compeptide.com | Requires a separate amidation step after cleavage if a C-terminal amide is desired. |
| PEG Composite Resins (e.g., TentaGel) | Polystyrene matrix with grafted polyethylene (B3416737) glycol chains. | Excellent swelling in polar solvents, improves solvation of the growing peptide chain, potentially reducing aggregation. biosynth.com | Generally more expensive than standard polystyrene resins. |
Coupling Reagent Selection and Reaction Kinetics
The formation of the amide bond between the incoming amino acid and the resin-bound peptide chain is the core reaction in SPPS. This is achieved by activating the carboxyl group of the new amino acid. The selection of the coupling reagent is critical for ensuring high coupling efficiency, minimizing side reactions, and especially for suppressing racemization at the α-carbon of the activated amino acid. uni-kiel.de
Commonly used coupling reagents fall into two main classes: carbodiimides and onium salts. bachem.com
Carbodiimides , such as N,N'-diisopropylcarbodiimide (DIC), are frequently used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure®. google.combachem.com These additives act as racemization suppressors and can enhance reaction rates. uni-kiel.de DIC is preferred over dicyclohexylcarbodiimide (B1669883) (DCC) in SPPS because its urea (B33335) byproduct is soluble in common solvents like dimethylformamide (DMF), facilitating removal during wash steps. peptide.com
Onium salts (phosphonium or aminium/uronium) like HBTU, HATU, and PyBOP® are highly efficient and fast-acting. bachem.compeptide.com HATU, which contains the HOAt moiety, is particularly effective for difficult couplings, including sterically hindered amino acids, and provides superior racemization suppression compared to its HOBt-based analogue, HBTU. uni-kiel.debachem.com
The kinetics of the coupling reaction are influenced by factors such as reagent concentration, temperature, and the resin itself. researchgate.net Reactions are typically monitored to ensure completion using qualitative colorimetric tests like the ninhydrin (B49086) (Kaiser) test, which detects the presence of free primary amines on the resin. google.comresearchgate.net A negative test indicates a complete coupling, allowing the synthesis to proceed to the next deprotection step. researchgate.net
| Reagent/System | Class | Key Features |
|---|---|---|
| DIC/HOBt | Carbodiimide/Additive | Cost-effective and widely used system. HOBt suppresses racemization. google.comuni-kiel.de |
| DIC/OxymaPure® | Carbodiimide/Additive | Oxyma is a modern, safer, and highly effective alternative to HOBt. |
| HBTU/DIPEA | Aminium/Uronium Salt | Fast and efficient coupling. Byproducts are soluble and easily washed away. bachem.com |
| HATU/DIPEA | Aminium/Uronium Salt | Highly reactive, excellent for difficult couplings and low racemization. bachem.com |
| PyBOP®/DIPEA | Phosphonium Salt | Very effective, particularly for sterically hindered couplings. peptide.com |
Side Reaction Mitigation Strategies in SPPS
Several side reactions can occur during SPPS, leading to impurities that are often difficult to remove. Key strategies are employed to mitigate these issues.
Racemization: The activation of the carboxylic acid can lead to the loss of chiral integrity at the α-carbon, particularly for amino acids like Cysteine and Histidine. nih.gov This is suppressed by using coupling additives like HOBt or HOAt and by avoiding prolonged activation times. peptide.comuni-kiel.de The development of protecting groups like 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) has shown superior suppression of racemization compared to standard Fmoc protection. nih.gov
Diketopiperazine (DKP) Formation: This intramolecular cyclization reaction is most common after the second amino acid has been coupled to the resin, resulting in the cleavage of the dipeptide from the support. iris-biotech.de It is particularly prevalent with C-terminal Proline residues. Using sterically hindered resins like 2-CTC or introducing the first two amino acids as a pre-formed dipeptide unit can effectively prevent this side reaction. peptide.comiris-biotech.de
Aspartimide Formation: Peptides containing Aspartic acid are prone to intramolecular cyclization to form a five-membered aspartimide ring, especially under the basic conditions of Fmoc removal. iris-biotech.deresearchgate.net This can lead to chain termination or the formation of β-aspartyl peptide impurities. Using specialized protecting groups on the backbone nitrogen of the preceding amino acid, such as 2-hydroxy-4-methoxybenzyl (Hmb), can block this reaction. peptide.com
Incomplete Reactions and Deletion Sequences: To prevent the formation of peptides missing one or more amino acids (deletion sequences), it is crucial to ensure that both the coupling and deprotection steps go to completion. If a coupling reaction is found to be incomplete via the Kaiser test, a second coupling is performed. researchgate.net If unreacted amino groups persist, a capping step is performed. This involves acetylating the free amines using reagents like acetic anhydride (B1165640) and a base (e.g., pyridine (B92270) or DIPEA), rendering them unreactive for subsequent coupling steps. peptide.comyoutube.com
Solution-Phase Peptide Synthesis (LPPS) Techniques
While SPPS is dominant, solution-phase synthesis offers advantages for large-scale production and for the coupling of large, purified peptide segments. A hybrid approach, where fragments are made on solid phase and then combined in solution, is a powerful strategy. google.com
Segment Condensation Methodologies
Segment condensation is a convergent strategy that involves synthesizing protected peptide fragments of the target sequence and then coupling them together in solution. researchgate.net For Desmopressin, the linear nonapeptide could be divided into two or three fragments. These fragments are first synthesized and purified, often using SPPS on a resin like 2-CTC that allows for mild cleavage while retaining side-chain protection.
The key challenges in this approach are maintaining the solubility of the often-hydrophobic protected fragments and achieving a clean, racemization-free coupling between the large segments. Coupling reagents that are particularly effective for segment condensation with low epimerization, such as 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), are often employed. peptide.com The final step after assembling the full linear sequence is the intramolecular cyclization to form the critical disulfide bridge, typically achieved through oxidation with iodine in dilute solution. researchgate.netresearchgate.net
Protecting Group Strategies in LPPS
A successful segment condensation strategy relies on an intricate and robust orthogonal protecting group scheme. wikipedia.org This ensures that specific protecting groups can be removed selectively without affecting others, allowing for the controlled unmasking of the C-terminal carboxyl group of one fragment and the N-terminal amino group of another for coupling.
For a hypothetical two-segment synthesis of Desmopressin, a strategy might look like this:
Fragment A (e.g., Mpa-Tyr-Phe-Gln-Asn-Cys): The C-terminal Cysteine could be protected as a methyl or ethyl ester, which can be saponified later. The thiol groups of Mpa and Cys would be protected with groups like Trityl (Trt) or Acetamidomethyl (Acm). researchgate.netpeptide.com The N-terminal Mpa would not require an amino protecting group. Other side chains (Gln, Asn, Tyr) would have acid-labile protection (e.g., Trt, tBu).
Fragment B (e.g., Pro-D-Arg-Gly): The N-terminal Proline would be protected with a group removable under conditions orthogonal to the C-terminal ester of Fragment A, for instance, a benzyloxycarbonyl (Cbz) group, which can be removed by hydrogenolysis. creative-peptides.com The Arginine side chain would carry an acid-labile group like Pbf.
After coupling the two fragments, the C-terminal ester would be removed, followed by the simultaneous deprotection of the thiol groups and oxidative cyclization to form the disulfide bond. The final step would be global deprotection of the remaining side-chain groups with strong acid to yield the final peptide.
Hybrid Synthesis Approaches
The synthesis of Desmopressin, a complex cyclic nonapeptide, has evolved significantly, with hybrid methodologies becoming increasingly prevalent. These approaches strategically combine the advantages of different synthesis paradigms—most notably Solid-Phase Peptide Synthesis (SPPS) and solution-phase (or liquid-phase) chemistry—to enhance efficiency, yield, and purity.
A predominant hybrid strategy involves the initial linear assembly of the peptide chain on a solid support resin using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. google.comresearchgate.netnih.gov This solid-phase approach facilitates the sequential addition of amino acids with simplified purification at each step, as excess reagents and by-products are easily washed away. Following the complete assembly of the linear peptide, it is cleaved from the resin. The crucial cyclization step, which forms the disulfide bridge between the N-terminal 3-mercaptopropionic acid (Mpa) and the cysteine residue, is then performed in the liquid phase. researchgate.netgoogle.com This solution-phase cyclization allows for high-dilution conditions that favor the desired intramolecular reaction over intermolecular polymerization, which can be a significant side reaction in on-resin cyclization.
An alternative hybrid method involves performing the cyclization while the peptide is still attached to the solid support. google.comresearchgate.net After the linear sequence is synthesized, specific protecting groups on the thiol moieties of Mpa and cysteine are selectively removed, and an oxidizing agent is introduced to form the disulfide bond directly on the resin. google.com The cyclic peptide is then cleaved from the support. While this on-resin oxidation can be a more streamlined process, it may have lower yields compared to solution-phase oxidation. researchgate.net
A novel approach outlined in recent patents employs an electrochemical method for the disulfide bond formation in the liquid phase after the peptide has been synthesized on a solid support and cleaved. google.com This technique is presented as a more controlled and environmentally friendly alternative to traditional chemical oxidants. google.com
Purification and Isolation Techniques
The purification and isolation of Desmopressin (trifluoroacetate salt) are critical stages that dictate the final purity and quality of the active pharmaceutical ingredient. These processes are designed to remove a host of potential impurities, including deletion sequences, incompletely deprotected peptides, and diastereomers that may have formed during synthesis.
Advanced Chromatographic Purification (e.g., Preparative HPLC, Ion Exchange Chromatography)
Preparative High-Performance Liquid Chromatography (HPLC) is the cornerstone of Desmopressin purification. ardena.com Specifically, Reversed-Phase HPLC (RP-HPLC) is extensively used, employing stationary phases like octadecylsilane (B103800) (C18) bonded silica. google.comgoogle.com This technique separates the target peptide from impurities based on differences in hydrophobicity.
The process typically involves:
Dissolving the crude peptide, obtained after synthesis and cleavage, in an appropriate aqueous solution. google.com
Loading the solution onto a preparative RP-HPLC column.
Eluting the column with a gradient of an organic solvent (commonly acetonitrile) in an aqueous mobile phase containing an ion-pairing agent, such as trifluoroacetic acid (TFA) or acetic acid. google.comtandfonline.com
Collecting the fractions containing the pure Desmopressin peptide.
Analyzing the fractions for purity, pooling the desired fractions, and removing the solvent, often through lyophilization. researchgate.net
Some purification protocols utilize a two-step HPLC process to achieve very high purity. An initial purification might use a buffer system like ammonium (B1175870) sulfate (B86663)/acetonitrile (B52724), followed by a second HPLC step using an acetic acid/acetonitrile system, which also serves as a salt exchange step. google.com
Ion-exchange chromatography is another powerful tool, used both for purification and for counter-ion conversion. google.comtoxicdocs.org In this method, the peptide is passed through a column containing a charged resin. Cation exchange can be used to bind the positively charged Desmopressin, allowing neutral or negatively charged impurities to be washed away. The pure peptide is then eluted by changing the pH or increasing the salt concentration of the buffer. Anion exchange resins are particularly useful for replacing counter-ions like trifluoroacetate (B77799). google.comtoxicdocs.org
| Parameter | HPLC Purification Method 1 | HPLC Purification Method 2 |
| Column | Polymer reverse phase packed column | C18 reverse phase filler column |
| Mobile Phase A | 0.3% acetic acid aqueous solution | 50mmol/L ammonium sulfate solution |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% B (2 min) -> 25% B (5 min) -> 40% B (30 min) | Gradient elution (specifics vary) |
| Detection | 220 nm | Not specified |
| Reference | google.com | google.com |
Counter-Ion Exchange Strategies for Trifluoroacetate Mitigation and Conversion
Solid-phase peptide synthesis using Fmoc chemistry typically involves trifluoroacetic acid (TFA) for the final cleavage of the peptide from the resin. nih.govresearchgate.net This results in the peptide being isolated as a trifluoroacetate salt. While TFA is an excellent reagent for synthesis, its presence in the final product can be undesirable for certain biological applications. Therefore, well-defined counter-ion exchange strategies are employed to replace the trifluoroacetate (TFA⁻) anion with a more biocompatible one, such as acetate (B1210297) or chloride. mdpi.commdpi.com
Several methods are used for this exchange:
Lyophilization from Acid Solutions : This is a common and convenient method where the peptide-TFA salt is repeatedly dissolved in a dilute acid solution, such as 0.1 M hydrochloric acid (HCl), and then lyophilized (freeze-dried). nih.govmdpi.com The stronger acid protonates the trifluoroacetate, forming volatile trifluoroacetic acid, which is removed during lyophilization, while the chloride ion remains as the new counter-ion. toxicdocs.org Multiple cycles are often required to achieve a high degree of exchange. mdpi.com
Ion-Exchange Chromatography : The peptide solution can be passed through a strong anion-exchange resin that has been pre-loaded with the desired counter-ion (e.g., acetate). toxicdocs.org The resin captures the TFA⁻ ions and releases the acetate ions into the peptide solution.
RP-HPLC with Alternative Ion-Pairing Agents : The counter-ion exchange can be performed directly during HPLC purification by using a mobile phase containing the desired counter-ion. For example, using acetic acid in the mobile phase instead of TFA will result in the purified peptide being isolated as an acetate salt. toxicdocs.org
Incubation in HCl-Saturated Organic Solvents : A more recent approach involves dissolving the peptide in an organic solvent like acetonitrile or tert-butanol (B103910) that is saturated with HCl gas. nih.govresearchgate.net After incubation, the solvent is evaporated. This method has shown superior exchange efficiency, in some cases requiring only a single cycle. nih.govresearchgate.net
| Method | Principle | Key Advantages | Key Disadvantages | Reference(s) |
| Lyophilization from HCl | Displacement of TFA by a stronger acid (HCl) and removal of volatile TFA by freeze-drying. | Convenient, widely used. | Often requires multiple, time-consuming cycles. | nih.govmdpi.commdpi.com |
| Ion-Exchange Resin | Anion exchange resin captures TFA⁻ and releases a different anion (e.g., acetate). | Can be highly efficient. | May reduce peptide yield; requires an additional processing step. | toxicdocs.org |
| RP-HPLC Exchange | Use of an alternative ion-pairing agent (e.g., acetic acid) in the HPLC mobile phase. | Combines purification and salt exchange into a single step. | The choice of counter-ion is limited to those suitable for HPLC. | toxicdocs.org |
| HCl-Saturated Organic Solvents | Incubation in an organic solvent saturated with HCl to facilitate exchange. | High efficiency, potentially requiring only one cycle. | Requires handling of HCl gas and organic solvents. | nih.govresearchgate.net |
Lyophilization and Drying Methodologies
Lyophilization, or freeze-drying, is a critical final step in the isolation of Desmopressin. It is a low-temperature dehydration process that involves freezing the peptide solution and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase. youtube.com This method is ideal for heat-sensitive molecules like peptides, as it avoids the degradation that can occur with high-temperature drying. google.com
The process ensures the stability of the peptide, producing a dry, readily soluble powder that can be easily handled and stored. youtube.com In the context of Desmopressin, lyophilization is used not only for isolating the final purified product but also as an integral part of counter-ion exchange protocols. tandfonline.comnih.gov
Spray freeze-drying (SFD) is an emerging technology that combines spray-drying and freeze-drying to produce particles with specific characteristics. bohrium.com In this process, a liquid formulation is atomized into a cold medium (like liquid nitrogen) to create frozen droplets, which are then lyophilized. This technique can produce highly porous, spherical particles with a consistent size distribution, which can be beneficial for specific formulations. bohrium.com The stability of Desmopressin during SFD can be enhanced by including protective excipients such as sugars, amino acids (e.g., phenylalanine), and cyclodextrins in the formulation. bohrium.com
Green Chemistry Principles in Desmopressin (trifluoroacetate salt) Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of drug manufacturing. mdpi.com In the synthesis of Desmopressin, several strategies align with this goal.
Shift from Boc to Fmoc Chemistry : One of the most significant green advancements in Desmopressin synthesis has been the move from older Boc/Benzyl chemistry to Fmoc-based SPPS. google.comgoogle.com The Boc methodology requires the use of highly toxic and corrosive hydrogen fluoride (B91410) (HF) for the final cleavage step. In contrast, Fmoc chemistry utilizes milder bases like piperidine (B6355638) for deprotection and TFA for cleavage, which are considered more environmentally benign and safer to handle. google.comgoogle.com
Electrochemical Oxidation : The use of liquid-phase electrochemical oxidation for forming the disulfide bond presents a green alternative to traditional chemical oxidants like iodine or potassium ferricyanide. google.com This method avoids the use of hazardous reagents and the generation of associated chemical waste, improving the atom economy and environmental profile of the synthesis. google.com
Avoiding Unnecessary Protecting Groups : Studies have shown that for the synthesis of Desmopressin, the side chains of certain amino acids like glutamic acid (Glu) and aspartic acid (Asp) may not require protection. researchgate.net Eliminating these protecting groups simplifies the synthesis by reducing the number of reaction steps (protection and deprotection), which in turn reduces solvent and reagent consumption, aligning with the principles of atom economy and waste reduction.
Structural and Conformational Analysis of Desmopressin Trifluoroacetate Salt
Advanced Spectroscopic Characterization
Spectroscopic methods are pivotal in elucidating the three-dimensional structure and dynamic behavior of peptides like desmopressin (B549326) in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Two-dimensional NMR spectroscopy, in conjunction with molecular dynamics simulations, has been instrumental in determining the solution structure of desmopressin in an aqueous environment. nih.govscite.aiupenn.edu These studies have revealed that desmopressin is a flexible molecule. nih.govscite.ai
The macrocyclic ring of desmopressin, formed by a disulfide bridge, is not rigid and exhibits conformational flexibility. nih.govscite.ai A notable feature of its structure is an inverse gamma-turn centered around the Gln4 residue. nih.govscite.aiupenn.edu In contrast, the acyclic tail portion of the peptide and the disulfide bridge itself are characterized by a higher degree of flexibility. nih.govscite.ai The conformational ensemble of desmopressin has been effectively represented by models generated using both standard and time-averaged distance restraints derived from NMR data. nih.govscite.ai
Interestingly, the backbone conformation of residues 4-6 in desmopressin shows a strong resemblance to the crystal structure of pressinoic acid, which is the cyclic part of vasopressin. nih.govscite.ai Furthermore, residues 2-6 of desmopressin superimpose well with the NMR-derived structure of oxytocin (B344502) when bound to neurophysin. nih.govscite.ai These conformational and dynamic properties are believed to be key factors contributing to the distinct pharmacological profile of desmopressin compared to vasopressin. nih.govscite.ai
| Feature | Description |
| Overall Conformation | Flexible molecule in aqueous solution. nih.govscite.ai |
| Macrocyclic Ring | Exhibits conformational flexibility and contains an inverse gamma-turn centered around Gln4. nih.govscite.aiupenn.edu |
| Acyclic Tail & Disulfide Bridge | Characterized by a high degree of flexibility. nih.govscite.ai |
| Structural Analogy | Residues 4-6 are similar to the crystal structure of pressinoic acid. nih.govscite.ai Residues 2-6 are similar to neurophysin-bound oxytocin. nih.govscite.ai |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation
Circular dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of proteins and peptides in solution. nih.govmdpi.com By measuring the differential absorption of left and right circularly polarized light, CD provides information on the proportions of α-helices, β-sheets, turns, and random coil structures. nih.govmdpi.comnih.gov
For a peptide like desmopressin, CD spectroscopy can be employed to investigate its global secondary structure and any conformational changes that may occur upon interaction with its biological targets or changes in its environment. mdpi.com The presence of β-turns, such as the inverse γ-turn identified by NMR, would be expected to produce a characteristic CD signal. nih.gov The analysis of CD spectra, often aided by computational deconvolution algorithms, can provide quantitative estimates of the different secondary structural elements present in the conformational ensemble of desmopressin. nih.govelte.hursc.org
| Secondary Structure Element | Expected CD Spectral Features |
| α-Helix | Negative bands around 222 nm and 208 nm, and a positive band around 193 nm. |
| β-Sheet | Negative band around 218 nm and a positive band around 195 nm. |
| β-Turn | Varied spectral features depending on the turn type. |
| Random Coil | Strong negative band around 195 nm. |
High-Resolution Mass Spectrometry (HRMS) for Structural Integrity and Impurity Detection
High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the structural integrity of peptides and for the detection and identification of impurities. researchgate.net Liquid chromatography coupled with HRMS (LC-HRMS) allows for the accurate mass determination of desmopressin, confirming its elemental composition. nih.gov
The high resolution and mass accuracy of HRMS instruments are crucial for distinguishing desmopressin from potential impurities, such as degradation products or side-products from the synthesis process. researchgate.net Tandem mass spectrometry (MS/MS) experiments, where the desmopressin ion is isolated and fragmented, provide detailed structural information. The resulting fragmentation pattern serves as a fingerprint, allowing for the verification of the amino acid sequence and the integrity of the disulfide bond. nih.govpnas.orgresearchgate.net This technique is highly specific and can be used to identify and quantify even low levels of related substances. nih.govwaters.comnih.gov
| Analytical Parameter | Application in Desmopressin Analysis |
| Accurate Mass Measurement | Confirms the elemental composition and molecular weight of desmopressin. nih.gov |
| High Resolution | Separates the desmopressin signal from closely related impurities. researchgate.net |
| Tandem MS (MS/MS) | Provides sequence-specific fragment ions for structural confirmation and identification of modifications. nih.govpnas.orgresearchgate.net |
X-ray Crystallography and Solid-State Structural Insights
While a crystal structure for desmopressin (trifluoroacetate salt) is not publicly available, X-ray crystallography of related compounds provides valuable insights into its potential solid-state conformation. The crystal structure of pressinoic acid, the cyclic moiety of vasopressin, has been determined and serves as a structural reference for the macrocyclic ring of desmopressin. nih.govscite.ai
Solid-state NMR (ssNMR) spectroscopy is another powerful technique for studying the structure of peptides in their solid form. mdpi.com It can provide information on the local conformation and packing of molecules in a crystalline or amorphous solid. mdpi.comresearchgate.net For desmopressin (trifluoroacetate salt), ssNMR could be used to probe the conformation of the peptide in the solid state and to study the interactions between the peptide and the trifluoroacetate (B77799) counterion.
Computational Chemistry and Molecular Dynamics Simulations
Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for exploring the conformational landscape of flexible peptides like desmopressin. nih.govmanchester.ac.ukcnrs.fr
Conformational Sampling and Energy Landscape Analysis
Molecular dynamics simulations have been used to complement NMR data and provide a more complete picture of the conformational dynamics of desmopressin in solution. nih.govscite.ainih.gov These simulations can sample a wide range of conformations and can be used to calculate the relative energies of different structures, providing an energy landscape of the molecule. manchester.ac.uk
Studies have shown that MD simulations, often initiated from structures derived from NMR experiments, can effectively explore the conformational space of desmopressin. nih.govresearchgate.net The results of these simulations are generally in good agreement with the experimental data, confirming the flexibility of the molecule and the presence of specific structural motifs like the inverse γ-turn. nih.govacs.orgdiva-portal.orgsigmaaldrich.com By analyzing the trajectories from MD simulations, it is possible to identify the most populated conformational states and the transitions between them, offering a detailed understanding of the dynamic behavior of desmopressin. nih.govmanchester.ac.uk
Ligand-Receptor Docking Simulations for Binding Mode Prediction
To understand the selective and potent action of Desmopressin, a synthetic analog of the hormone arginine vasopressin (AVP), researchers employ ligand-receptor docking and molecular dynamics (MD) simulations. nih.govresearchgate.net These computational techniques build three-dimensional models of Desmopressin interacting with its primary targets, the vasopressin V2 receptor (V2R), and to a lesser extent, the V1a and oxytocin receptors. nih.gov
Simulations are often conducted by creating a model of the receptor, such as the V2R, embedded within a realistic cell membrane environment, like a fully hydrated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine (POPC) membrane. nih.gov The Desmopressin molecule is then "docked" into the receptor's binding site. These complex simulations, run using force fields like Amber, model the physical movements and interactions of the atoms over time. nih.gov
Studies using these methods have successfully proposed a molecular mechanism for Desmopressin's binding. nih.gov The simulations identify key amino acid residues within the receptor that are crucial for binding and activation. For instance, highly conserved transmembrane residues are implicated in V2R activation and the subsequent coupling to G-proteins, which initiates the cellular response. nih.gov Furthermore, these models highlight the importance of internal water molecules, which form a complex network of hydrogen bonds within the receptor's cavity, playing a vital role in stabilizing the bound state of Desmopressin. nih.gov
The binding affinity of Desmopressin (trifluoroacetate salt) has been quantified, showing its high selectivity for the V2 receptor.
| Receptor Subtype | Binding Affinity (Ki) |
| Human Vasopressin V1a | 62.4 nM |
| Human Vasopressin V1b | 5.8 nM |
| Human Vasopressin V2 | 23.3 nM |
This table presents the inhibitor constant (Ki) values of Desmopressin for human vasopressin receptors, indicating the concentration required to inhibit 50% of receptor binding. A lower Ki value signifies a higher binding affinity.
These simulation studies provide a powerful tool for understanding the pharmacological differences between Desmopressin and its natural counterpart, vasopressin, linking differences in their sequence to distinct conformational and dynamic properties. nih.gov
Aggregation Phenomena and Mitigation Strategies
The aggregation of peptide-based therapeutics like Desmopressin is a significant concern as it can impact stability, efficacy, and safety. This phenomenon involves the self-association of peptide molecules, which can be driven by factors such as concentration, temperature, pH, and the composition of the formulation. fidabio.com For peptides, aggregation is often caused by the formation of intermolecular hydrogen bonds, leading to the creation of β-sheet structures, particularly in hydrophobic sequences. peptide.com
A crucial factor in the aggregation of synthetically produced peptides is the presence of counter-ions from the purification process, such as trifluoroacetate (TFA) from reversed-phase high-performance liquid chromatography (HPLC). nih.govnih.govwikipedia.org Desmopressin is often supplied as a trifluoroacetate salt. nih.gov Research has shown that TFA can be a cause of instability, potentially perturbing the peptide's structure and promoting aggregation. nih.gov The presence of TFA can inhibit desired peptide-protein interactions and may influence the biological activity of the peptide, with studies showing that TFA salts can yield different results in cellular proliferation assays compared to hydrochloride salts. nih.govphysiology.org
Several strategies can be employed to mitigate the aggregation of Desmopressin (trifluoroacetate salt):
Molecular Pharmacological Investigations of Desmopressin Trifluoroacetate Salt
Receptor Binding Kinetics and Thermodynamics
Desmopressin (B549326), a synthetic analogue of the natural hormone arginine vasopressin (AVP), exhibits a distinct receptor binding profile that underpins its specific physiological effects. Its interaction with vasopressin receptor subtypes has been characterized through various binding assays, revealing its high affinity and selectivity, particularly for the V2 receptor.
V2 Vasopressin Receptor Binding Affinity and Selectivity Studies
Desmopressin is recognized as a standard selective agonist for the vasopressin V2 receptor (V2R). nih.gov Its structural modifications, including the deamination of the N-terminal cysteine and the substitution of L-arginine at position 8 with D-arginine, confer a high degree of selectivity and an enhanced antidiuretic-to-vasopressor activity ratio compared to native AVP. litfl.comgoogle.com
Binding experiments utilizing radioligand displacement assays have been employed to quantify the affinity of Desmopressin for vasopressin receptors. These studies have determined the inhibitor constant (Ki) of Desmopressin at the human V2 receptor. While values can vary slightly between studies, a reported Ki value for the human V2 receptor is 23.3 nM. caymanchem.combiomol.com Another study reported a Ki value of 65.9 nM for the V2 receptor. nih.gov This affinity allows Desmopressin to effectively bind to and activate V2 receptors, which are predominantly located on the basolateral membrane of the collecting duct cells in the kidneys. litfl.comnih.gov
Selectivity Profile Against Other Vasopressin Receptor Subtypes (V1a, V1b)
While Desmopressin is primarily a V2R agonist, it also interacts with other vasopressin receptor subtypes, namely the V1a and V1b receptors, albeit with different affinities. caymanchem.combiomol.com The V1a receptor is primarily found on vascular smooth muscle, while the V1b receptor is located in the anterior pituitary. nih.gov
Studies have shown that Desmopressin binds to human V1a, V1b, and V2 receptors with Ki values of 62.4 nM, 5.8 nM, and 23.3 nM, respectively. caymanchem.combiomol.com Another investigation comparing its binding to V1b and V2 receptors found that Desmopressin inhibited [3H]arginine vasopressin binding more strongly at the V1b receptor (Ki: 5.84 nM) than at the V2 receptor (Ki: 65.9 nM). nih.gov This indicates a surprisingly high affinity for the V1b receptor, for which it acts as a full agonist. nih.govreactome.org Its significantly lower affinity for the V1a receptor is a key factor in its reduced vasopressor effects compared to AVP. litfl.com
| Receptor Subtype | Ki Value (nM) - Source 1 caymanchem.combiomol.com | Ki Value (nM) - Source 2 nih.gov |
|---|---|---|
| V2 | 23.3 | 65.9 |
| V1a | 62.4 | - |
| V1b | 5.8 | 5.84 |
Signal Transduction Pathway Activation
The binding of Desmopressin to its target receptors initiates a cascade of intracellular signaling events that ultimately mediate its physiological response. The primary pathway involves the activation of the V2 receptor and subsequent downstream processes.
cAMP Accumulation and Downstream Signaling Assays
The V2 receptor is a Gs protein-coupled receptor (GPCR). litfl.comnih.gov Upon agonist binding by Desmopressin, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. nih.gov This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The resulting increase in intracellular cAMP concentration is a hallmark of V2 receptor activation. nih.gov
Functional assays have confirmed the agonistic activity of Desmopressin. In cells expressing the human V2 receptor, Desmopressin stimulates cAMP accumulation with a reported half-maximal effective concentration (EC50) of 23.9 nM. nih.gov This elevated cAMP level activates protein kinase A (PKA), which then phosphorylates various downstream target proteins, initiating the cellular response to the hormone. nih.gov Additionally, Desmopressin has been shown to be a full agonist at the human V1b receptor, stimulating inositol (B14025) turnover with an EC50 of 11.4 nM. nih.gov
| Receptor Subtype | Signaling Pathway | EC50 Value (nM) nih.gov |
|---|---|---|
| V2 | cAMP Accumulation | 23.9 |
| V1b | Inositol Turnover | 11.4 |
Aquaporin-2 Translocation Mechanisms in Cellular Models
A primary consequence of the Desmopressin-induced cAMP/PKA signaling cascade in the principal cells of the kidney's collecting ducts is the translocation of aquaporin-2 (AQP2) water channels. litfl.comresearchgate.net Under basal conditions, AQP2 is stored in intracellular vesicles. nih.gov
Activation of PKA by the cAMP surge leads to the phosphorylation of AQP2 at specific serine residues in its C-terminal tail. This phosphorylation event is a critical signal that triggers the trafficking of AQP2-containing vesicles to the apical plasma membrane of the cell. nih.gov The vesicles then fuse with the membrane, inserting AQP2 water channels and dramatically increasing the water permeability of the membrane. litfl.comresearchgate.net This process allows for increased water reabsorption from the urine back into the bloodstream. litfl.com Studies have highlighted the importance of phosphorylation at serine 269 in reducing AQP2 endocytosis, thereby prolonging its retention in the apical membrane and sustaining the antidiuretic effect. nih.gov Upon withdrawal of the stimulus, AQP2 is retrieved from the membrane via endocytosis and recycled back into the cell interior. nih.gov
Structure-Activity Relationship (SAR) at the Molecular Level
The unique pharmacological profile of Desmopressin is a direct result of specific structural modifications to the native arginine vasopressin peptide. These changes enhance its V2 receptor selectivity and metabolic stability. google.com
The two most critical alterations are:
Deamination of Cysteine at position 1: The removal of the amino group from the N-terminal cysteine residue (to form 3-mercaptopropionic acid) significantly reduces the peptide's susceptibility to degradation by aminopeptidases. google.com This modification contributes to its prolonged duration of action compared to AVP. litfl.com
Substitution of L-Arginine with D-Arginine at position 8: Replacing the naturally occurring L-isomer of arginine with the D-isomer drastically diminishes the molecule's pressor activity, which is mediated by V1a receptors. google.com This change is fundamental to the high selectivity of Desmopressin for the antidiuretic (V2) versus the vasopressor (V1a) response. litfl.com
Further SAR studies have explored the impact of other modifications. For instance, conjugating fatty acids to Desmopressin via a cysteine linker was found to increase its lipophilicity and antidiuretic activity. nih.gov The potency of these lipidized conjugates was dependent on the length of the fatty acid chain, with a decanoic acid (C10) chain being the minimum for enhanced activity and a palmitic acid (C16) conjugate showing the most potent effects. nih.gov The structure of the linker itself was also found to be crucial, as removing the carboxyl group from the cysteine linker abolished the enhancement of activity. nih.gov These findings demonstrate that while the core structure of Desmopressin defines its primary activity, further modifications can modulate its pharmacokinetic and pharmacodynamic properties.
Receptor Desensitization and Internalization Mechanisms
The pharmacological effects of Desmopressin are primarily mediated through its selective agonism of the vasopressin V2 receptor (V2R), a member of the G-protein coupled receptor (GPCR) family. nih.govnih.govdrugbank.com Continuous or prolonged stimulation of the V2R by agonists like Desmopressin initiates a cascade of regulatory processes known as desensitization and internalization. These mechanisms are crucial for modulating the cellular response to the hormone, preventing overstimulation, and maintaining cellular homeostasis.
Desensitization refers to the rapid attenuation of the receptor's signaling capacity despite the continued presence of the agonist. This process involves the uncoupling of the G-protein from the receptor, thereby terminating the downstream signaling cascade that typically follows receptor activation. nih.gov For the V2R, this means a reduction in the production of cyclic adenosine monophosphate (cAMP), a key second messenger. nih.govnih.govmyendoconsult.comnih.govyoutube.comoup.comyoutube.com
A key step in the desensitization of the V2R is its phosphorylation by G-protein coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for a class of proteins known as β-arrestins. pnas.orgnih.gov The binding of β-arrestin to the phosphorylated V2R sterically hinders the receptor's interaction with its cognate G-protein, effectively dampening the signal. nih.gov
Following desensitization, the receptor is often removed from the cell surface through a process called internalization or sequestration. nih.gov This agonist-induced internalization of the V2R is a dose-dependent process. nih.gov β-arrestins play a pivotal role in this process by acting as adaptor proteins, linking the receptor to the endocytic machinery, particularly clathrin-coated pits. pnas.orgnih.govnih.gov The internalization of the V2R requires the activity of the GTPase dynamin. nih.gov
Once internalized, the V2R is transported into endosomal compartments. From here, its fate can vary. Some GPCRs are dephosphorylated and recycled back to the plasma membrane, allowing for the resensitization of the cell to the agonist. However, studies on the V2R in polarized renal collecting duct cells indicate that upon stimulation with dDAVP (Desmopressin), the internalized receptor is primarily targeted for degradation in lysosomes. nih.gov The C-terminal tail of the V2R appears to be a critical determinant of its interaction with β-arrestins and its subsequent trafficking fate. nih.gov
Sustained high concentrations of Desmopressin can lead to a more profound and long-lasting form of desensitization known as receptor downregulation. This involves a decrease in the total number of V2 receptors available for stimulation, which can be a consequence of enhanced lysosomal degradation of internalized receptors. nih.govoup.com
Mutations in the V2R can also affect these regulatory processes. For instance, certain mutations associated with nephrogenic diabetes insipidus can lead to constitutive, agonist-independent desensitization and internalization of the receptor, effectively rendering it non-functional. pnas.org
The table below summarizes key research findings related to V2 receptor desensitization and internalization in response to vasopressin analogs.
| Experimental Model | Agonist | Key Findings | Reference |
| HEK-293 cells expressing V2R-GFP | Arginine Vasopressin (AVP) | AVP stimulation leads to redistribution of V2R from the plasma membrane to endocytic vesicles. | pnas.org |
| Polarized renal cell line (MDCK) expressing V2R-GFP | dDAVP | dDAVP-induced internalization of the V2R is dose-dependent. | nih.gov |
| Polarized renal cell line (MDCK) expressing V2R-GFP | dDAVP | After internalization, the V2R is targeted to late endosomes/lysosomes for degradation. | nih.gov |
| Rat models | DDAVP | Intramuscular injection of DDAVP led to a total loss of kidney V2 receptors. | oup.com |
| Cultured cells expressing V1a and V2 receptors | (8)Arg-vasopressin | V2R internalization is enhanced by both arrestin-2 and arrestin-3. | nih.gov |
| Cultured cells expressing V2 receptors | (8)Arg-vasopressin | Internalization of the V2 receptor requires dynamin GTPase activity. | nih.gov |
Table 1. Summary of Research on V2 Receptor Desensitization and Internalization
Analytical Chemistry and Quality Control of Desmopressin Trifluoroacetate Salt
Advanced Chromatographic Method Development and Validation
Chromatographic techniques are the cornerstone of analytical testing for Desmopressin (B549326), providing the means to separate, identify, and quantify the compound and its potential impurities with high specificity and sensitivity.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for determining the purity and assay of Desmopressin. Reversed-phase HPLC (RP-HPLC) methods are particularly common, utilizing a non-polar stationary phase and a polar mobile phase.
A typical RP-HPLC method for Desmopressin analysis involves a C18 column and a mobile phase consisting of an aqueous component with an organic modifier, such as acetonitrile (B52724). ijpsonline.comnih.gov To improve peak shape and resolution, trifluoroacetic acid (TFA) is often added to the mobile phase to act as an ion-pairing agent. ijpsonline.comnih.gov Detection is commonly performed using ultraviolet (UV) spectrophotometry at a wavelength of 220 nm, where the peptide bond of Desmopressin absorbs. ijpsonline.comnih.gov
Method validation is conducted in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). ijpsonline.comnih.gov Linearity is typically established over a concentration range relevant to the assay, with correlation coefficients (r²) greater than 0.999 demonstrating a strong linear relationship between concentration and peak area. ijpsonline.comresearchgate.net Accuracy is evaluated by recovery studies, while precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) analyses, with relative standard deviation (RSD) values generally expected to be below 2%. nih.gov
Table 1: Example HPLC Method Parameters for Desmopressin Assay
| Parameter | Condition |
| Column | Chromolith® Performance RP-18e (150 x 4.6 mm, 5 µm) ijpsonline.com |
| Mobile Phase | Acetonitrile/Water (25:75, v/v) containing 0.1% TFA, pH 2.5 ijpsonline.com |
| Flow Rate | 1.6 mL/min ijpsonline.com |
| Column Temperature | 40°C ijpsonline.com |
| Detection | UV at 220 nm ijpsonline.com |
| Injection Volume | 20 µL |
| Run Time | 10 min |
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are achieved through the use of columns packed with sub-2 µm particles and instrumentation capable of handling higher backpressures.
For Desmopressin analysis, UHPLC methods can provide superior separation of closely related impurities from the main peak. A UHPLC-MS/MS method has been developed for the highly sensitive determination of Desmopressin in human plasma, demonstrating the capability of this technique for trace-level analysis. nih.gov This method achieved a lower limit of quantification (LLOQ) that is favorable for pharmacokinetic studies. nih.gov The enhanced resolution of UHPLC is also beneficial for stability-indicating assays, where it is crucial to separate degradation products from the intact drug.
Table 2: Comparison of Typical HPLC and UHPLC Performance Characteristics
| Feature | HPLC | UHPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Resolution | Good | Excellent |
| Analysis Time | Longer | Shorter |
| Solvent Consumption | Higher | Lower |
| System Pressure | Lower | Higher |
Gas Chromatography (GC) for Residual Solvents
Gas Chromatography (GC) is the standard method for the identification and quantification of residual solvents that may be present from the manufacturing process. thermofisher.cnvietnguyenco.vnshimadzu.com Since Desmopressin is a non-volatile peptide, headspace GC is the preferred technique. In this method, the sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into the GC system.
The United States Pharmacopeia (USP) General Chapter <467> provides a harmonized method for residual solvent analysis. thermofisher.cnvietnguyenco.vn This method typically employs a G43 (volatiles) column and a flame ionization detector (FID). thermofisher.com Solvents are classified into Class 1 (to be avoided), Class 2 (to be limited), and Class 3 (less toxic) based on their risk to human health. shimadzu.coms4science.at The analytical procedure involves screening for the presence of these solvents and quantifying any that are detected.
Table 3: Common Residual Solvents and their USP Classifications
| Solvent | Class |
| Benzene | 1 |
| Acetonitrile | 2 |
| Methylene Chloride | 2 |
| Ethanol | 3 |
| Acetone | 3 |
Ion Chromatography for Counter-Ion Quantification (e.g., Trifluoroacetate (B77799) Content)
Ion Chromatography (IC) is a powerful technique for the determination of counter-ions, such as trifluoroacetate, which is present as a salt in this form of Desmopressin. lcms.cznih.govthermofisher.comchromatographyonline.comshimadzu.de Accurate quantification of the trifluoroacetate content is crucial for determining the true amount of the active Desmopressin moiety.
A common approach involves using a high-capacity anion-exchange column to separate trifluoroacetate from other anions. nih.gov Suppressed conductivity detection is often employed to enhance sensitivity. lcms.cznih.gov The method can be validated for parameters such as linearity, accuracy, and precision. Reagent-Free™ Ion Chromatography (RFIC™) systems offer the advantage of generating eluents electrolytically, which simplifies operation and improves method reproducibility. lcms.cz
Capillary Electrophoresis (CE) for Charge Variant Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charge variants of biopharmaceuticals like Desmopressin. nih.govnih.govmdpi.comresearchgate.netsciex.com Charge heterogeneity can arise from various post-translational modifications or degradation pathways, such as deamidation, which can impact the efficacy and safety of the product.
Capillary Zone Electrophoresis (CZE) is a commonly used mode of CE for this purpose. In CZE, analytes are separated based on their mass-to-charge ratio in an electric field. The use of a background electrolyte (BGE) with a specific pH is critical for achieving optimal separation of charge variants. For complex biologics, imaged capillary isoelectric focusing (iCIEF) is another powerful CE technique that separates molecules based on their isoelectric point (pI). nih.govresearchgate.net
Spectrophotometric and Spectrofluorometric Assays for Quantification
While chromatographic methods are preferred for their specificity, spectrophotometric and spectrofluorometric methods can be employed for the quantification of Desmopressin, particularly in certain formulations or for rapid screening purposes.
UV-Vis spectrophotometry can be used for the direct quantification of Desmopressin by measuring its absorbance at a specific wavelength, typically around 220 nm. nih.gov However, this method is susceptible to interference from other UV-absorbing substances.
Spectrofluorometric methods can offer higher sensitivity and selectivity. nih.gov These methods may involve derivatization of Desmopressin with a fluorescent reagent to enhance its detection. researchgate.netresearchgate.net For instance, a pre-column derivatization with a reagent like o-phthalaldehyde (B127526) (OPA) can be performed, followed by HPLC separation and fluorescence detection. researchgate.netnih.gov The fluorescence intensity is proportional to the concentration of the derivatized Desmopressin. These methods can achieve very low limits of detection, making them suitable for the analysis of low-dose formulations. researchgate.netresearchgate.net
Table 4: Summary of Analytical Techniques for Desmopressin (trifluoroacetate salt)
| Analytical Technique | Primary Application | Key Advantages |
| HPLC | Purity and Assay | Robust, reliable, well-established |
| UHPLC | Enhanced Resolution of Impurities | High speed, high resolution, low solvent use |
| Headspace GC | Residual Solvents | Specific for volatile impurities |
| Ion Chromatography | Counter-Ion Quantification | Accurate quantification of salt content |
| Capillary Electrophoresis | Charge Variant Analysis | High resolution for charge-based separations |
| Spectrophotometry/Spectrofluorometry | Quantification | Rapid, sensitive (spectrofluorometry) |
Peptide Mapping and Sequence Verification Methodologies
Peptide mapping is a powerful technique used to confirm the primary structure of a protein or peptide therapeutic like Desmopressin. It involves the specific cleavage of the peptide into smaller fragments, which are then analyzed, typically by liquid chromatography-mass spectrometry (LC-MS).
Enzymatic Digestion: The process begins with the enzymatic digestion of Desmopressin. Trypsin is a commonly used enzyme for this purpose as it specifically cleaves the peptide chain at the carboxyl side of lysine (B10760008) and arginine residues. nih.gov To minimize artificially induced modifications such as deamidation of asparagine residues during the sample preparation, careful control of the digestion conditions is critical. nih.gov Studies have shown that using Tris buffer, particularly at lower concentrations, and the addition of organic solvents like acetonitrile can reduce the levels of such artifacts. nih.gov
Chromatographic Separation and Mass Spectrometric Detection: The resulting peptide fragments are then separated using reversed-phase high-performance liquid chromatography (RP-HPLC). The separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component with an acidifier like trifluoroacetic acid (TFA) and an organic modifier such as acetonitrile. nih.govijpsjournal.com The separated fragments are then detected and identified by a mass spectrometer. waters.comnih.gov The mass-to-charge ratio (m/z) of each fragment is determined, and this information is used to reconstruct the sequence of the original peptide. For Desmopressin, a common mass transition monitored is from m/z 535.5 to 328.3. nih.gov This "fingerprint" of the molecule is compared to a reference standard to confirm the identity and sequence of Desmopressin.
A summary of typical conditions for peptide mapping of Desmopressin is provided in the table below.
| Parameter | Condition |
| Enzyme | Trypsin nih.gov |
| Digestion Buffer | Tris buffer nih.gov |
| Chromatography | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.govijpsjournal.com |
| Stationary Phase | C18 column nih.govijpsjournal.com |
| Mobile Phase | Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA) nih.gov |
| Detection | Mass Spectrometry (MS) waters.comnih.gov |
Development of Reference Standards and Impurity Standards
The availability of well-characterized reference and impurity standards is fundamental for the accurate and reliable analysis of Desmopressin.
Reference Standards: A Desmopressin reference standard is a highly purified and well-characterized sample of the drug substance. It serves as the benchmark against which production batches are compared. The United States Pharmacopeia (USP) provides a Desmopressin Acetate (B1210297) Reference Standard. usp.org These standards are used for identification, purity tests, and assays.
Impurity Standards: Impurities in a drug substance can arise from the manufacturing process, degradation of the drug product, or interaction with the container closure system. The identification, quantification, and control of these impurities are critical for ensuring the safety and efficacy of the drug. Several potential impurities of Desmopressin have been identified and are available as reference standards. synzeal.compharmaffiliates.com These include process-related impurities and degradation products. For instance, "Desmopressin EP Impurity A" is a known related substance. synzeal.com The availability of these impurity standards is crucial for developing and validating analytical methods capable of detecting and quantifying them at very low levels.
The following table lists some of the known impurities of Desmopressin.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Desmopressin EP Impurity A synzeal.com | C46H63N13O13S2 | 1070.2 |
| Desmopressin - Impurity A (Trifluoroacetate Salt) pharmaffiliates.com | C48H64F3N13O15S2 | 1184.23 |
| Desmopressin - Impurity C (Trifluoroacetate Salt) pharmaffiliates.com | C48H64F3N13O15S2 | 1184.23 |
Validation of Analytical Methods According to ICH Guidelines
All analytical methods used for the quality control of Desmopressin must be validated according to the International Council for Harmonisation (ICH) guidelines, specifically the Q2(R2) guideline on Validation of Analytical Procedures. fda.gov Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.
A typical validation of an HPLC method for Desmopressin would include the following parameters:
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ijpsjournal.com This is often demonstrated by performing forced degradation studies where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light. ijpsjournal.com
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. For Desmopressin, linearity has been demonstrated over concentration ranges such as 0.5-100 μg/mL. nih.govresearchgate.net
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is typically assessed by analyzing samples with known concentrations of the analyte and comparing the measured values to the true values. ijpsonline.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. ijpsonline.com
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For Desmopressin, an LOD of 0.05 μg/mL has been reported. researchgate.net
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. An LOQ of 0.5 μg/mL has been reported for Desmopressin. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ijpsjournal.com
The table below summarizes typical validation parameters for an HPLC method for Desmopressin.
| Validation Parameter | Typical Acceptance Criteria/Value |
| Linearity (r²) | >0.999 ijpsonline.comresearchgate.net |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | <2% for repeatability, <5% for intermediate precision ijpsonline.com |
| LOD | 0.05 µg/mL researchgate.net |
| LOQ | 0.5 µg/mL researchgate.net |
Chemical Stability and Degradation Pathways of Desmopressin Trifluoroacetate Salt
Forced Degradation Studies (Stress Testing)
Forced degradation studies of Desmopressin (B549326) involve exposing it to hydrolytic, oxidative, photolytic, and thermal stress conditions to provoke and identify potential degradation products.
The stability of Desmopressin is highly dependent on pH. researchgate.netdshs-koeln.de Studies have shown that its degradation is accelerated in both acidic and basic environments, while it exhibits greater stability in a slightly acidic medium. researchgate.net
Acidic Conditions: In acidic environments (e.g., 0.1 N HCl), Desmopressin undergoes significant degradation. nih.govafricaresearchconnects.com One of the primary degradation pathways under acidic stress is deamidation, where the amide groups in glutamine or asparagine residues are converted into carboxylic acids, often through a succinimide intermediate. nsf.gov This results in a degradant with a mass difference of only one mass unit compared to the parent compound. nsf.gov Another acid-catalyzed degradation involves the hydrolysis of peptide bonds. nsf.gov Studies have established the degradation pathway under acidic conditions, and methods have been developed to determine Desmopressin in the presence of its acid-induced degradants. nih.govafricaresearchconnects.com
Basic Conditions: Desmopressin is also unstable under basic conditions. researchgate.netdshs-koeln.de At high pH, the rate of degradation is significantly faster than in acidic or neutral solutions. dshs-koeln.de Degradation pathways under basic stress can include disulfide bond cleavage and peptide bond hydrolysis. nsf.gov
Neutral Conditions: While more stable than in acidic or basic media, degradation can still occur under neutral conditions. The optimal stability for Desmopressin acetate (B1210297) in aqueous solution has been reported to be between pH 4 and 5. researchgate.net
| Condition | Observed Degradation Pathways | Stability Profile | Reference |
|---|---|---|---|
| Acidic (e.g., 0.1 N HCl) | Deamidation, Peptide Bond Hydrolysis | Unstable, degradation is accelerated. | researchgate.netnih.govnsf.gov |
| Neutral (pH ~7) | More stable than under acidic or basic conditions. | Relatively stable, but optimal stability is at pH 4-5. | researchgate.net |
| Basic | Disulfide Bond Cleavage, Peptide Bond Hydrolysis | Unstable, significant and rapid degradation. | researchgate.netdshs-koeln.densf.gov |
Oxidation is a significant degradation pathway for Desmopressin. nsf.gov The molecule contains a disulfide bond and amino acid residues that are susceptible to oxidation.
Disulfide Bond Cleavage: The cyclic structure of Desmopressin is maintained by a disulfide bond between cysteine residues at positions 1 and 6. This bond can be cleaved under oxidative stress or through thiol-disulfide exchange reactions. nsf.govnih.gov For instance, incubation with reduced glutathione (B108866) (GSH), a biological thiol, leads to the degradation of Desmopressin through such exchange reactions. nih.govresearchgate.nettandfonline.com The extent of this degradation is dependent on the concentration of glutathione and the pH of the medium. nih.gov Studies showed that in the presence of 0.01%, 0.1%, and 1% of reduced glutathione, 6.1%, 19.4%, and 52.1% of Desmopressin were degraded, respectively. nih.gov
Oxidation of Amino Acid Residues: Other amino acid residues within the peptide sequence can also be susceptible to oxidation, leading to the formation of various oxidation products.
Exposure to light, particularly sunlight, can accelerate the decomposition of Desmopressin. researchgate.net Photolytic degradation involves the absorption of light energy, which can lead to chemical changes in the molecule. pharmaguideline.com Therefore, to ensure stability, Desmopressin and its formulations should be protected from direct sunlight and excessive light exposure during storage. fresenius-kabi.us
Desmopressin is sensitive to heat. researchgate.net High temperatures significantly accelerate its decomposition, making thermal stability a critical parameter, especially during manufacturing processes like the preparation of orodispersible films. researchgate.netnih.gov Studies have focused on improving thermal stability by using stabilizing excipients. nih.gov For routine storage, it is recommended to keep Desmopressin (trifluoroacetate salt) at -20°C. caymanchem.com
| Stress Factor | Effect on Desmopressin | Key Considerations | Reference |
|---|---|---|---|
| Oxidation | Causes disulfide bond cleavage and oxidation of amino acid residues. | Susceptible to biological thiols like glutathione. | nsf.govnih.gov |
| Light (Photolysis) | Accelerates decomposition. | Protection from direct sunlight is required. | researchgate.netfresenius-kabi.us |
| Heat (Thermal) | Accelerates decomposition. | Sensitive to high temperatures during manufacturing and storage. | researchgate.netnih.gov |
Identification and Characterization of Degradation Products
The identification of degradation products is essential for understanding the degradation pathways and ensuring the quality of the drug substance. Modern analytical techniques, particularly mass spectrometry, are pivotal in this process.
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for separating, detecting, and identifying impurities and degradation products of Desmopressin. liwei-peptide.com
LC-MS/MS: Tandem mass spectrometry (MS/MS) provides structural information about the degradants. In MS/MS analysis of Desmopressin, the doubly charged ion [M+2H]²⁺ is often the most abundant precursor ion due to the presence of a highly basic arginine residue. dshs-koeln.de Collision-induced dissociation of this precursor ion generates specific fragment ions that can be used for structural elucidation of both the parent drug and its degradation products. dshs-koeln.de
High-Resolution MS (HRMS): High-resolution mass spectrometers, such as Orbitrap-based systems, are crucial for accurately determining the elemental composition of degradation products. nsf.gov This is particularly important for distinguishing between species with very close molecular weights, such as a deamidation product and an isotopic peak of the parent drug, which may only differ by a very small mass-to-charge ratio (m/z). nsf.gov For example, HRMS has been used to study the deamidation of Desmopressin under acidic conditions. nsf.gov In another study, mass spectroscopy performed on acid-induced degradants revealed a molecular ion peak at an m/z of 1129.3. nih.gov LC-MS has also been used to identify conjugates formed from thiol/disulfide exchange reactions, with measured m/z values of 1376.50, 1683.40, and 2138 corresponding to the expected conjugate masses. nih.gov
These advanced mass spectrometric techniques enable the sensitive and specific detection and characterization of Desmopressin degradation products, providing critical insights into its stability profile. nsf.govnih.govresearchgate.net
NMR Spectroscopy for Structural Elucidation of Degradants
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural determination of molecules, including peptide degradants. tricliniclabs.comhyphadiscovery.com For a complex peptide like desmopressin, one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to resolve its structure and that of its degradation products. nih.govresearchgate.net
1D NMR spectra, such as ¹H NMR, provide initial information about the chemical environment of protons within the molecule. researchgate.net However, due to the complexity and potential for signal overlap in peptides, 2D NMR techniques are often essential for complete structural assignment. uzh.ch
Common 2D NMR experiments used in the analysis of peptide degradants include:
COSY (Correlation Spectroscopy): This technique identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is invaluable for assigning protons within amino acid spin systems. tricliniclabs.com
TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, not just adjacent ones. This is particularly useful for identifying all the protons belonging to a specific amino acid residue. tricliniclabs.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are bonded. This is crucial for determining the three-dimensional conformation of the peptide and identifying structural changes in degradants that might arise from isomerization or cleavage. tricliniclabs.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N. It aids in assigning carbon and nitrogen signals in the peptide backbone and side chains. tricliniclabs.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and heteronuclei (typically over two or three bonds), which helps in connecting different amino acid residues and identifying modifications to the peptide structure. tricliniclabs.com
In the context of desmopressin degradation, if a peptide bond is hydrolyzed, new C-terminal and N-terminal residues are formed. NMR can detect the resulting changes in the chemical shifts of the protons and carbons near the cleavage site. Similarly, if deamidation of the asparagine or glutamine residue occurs, the change from a primary amide to a carboxylic acid group can be clearly observed through shifts in the signals of the associated protons and carbons. nsf.gov For degradants where mass spectrometry (MS) indicates a mass change, NMR provides the definitive structural information to pinpoint the exact location and nature of the chemical modification. veeprho.com
Degradation Kinetics and Mechanism Elucidation
The degradation of desmopressin can proceed through several chemical pathways, with the rate of degradation (kinetics) being highly dependent on environmental factors such as pH, temperature, and light. researchgate.net The primary mechanisms of degradation for peptides like desmopressin include hydrolysis, deamidation, and oxidation.
Hydrolysis: This involves the cleavage of peptide bonds, leading to the formation of smaller peptide fragments. This process is highly influenced by pH, with accelerated degradation observed in both acidic and basic conditions. veeprho.comresearchgate.net Studies have shown that desmopressin is most stable in a pH range of 4 to 5. researchgate.net
Deamidation: Deamidation is a common degradation pathway for peptides containing asparagine (Asn) and glutamine (Gln) residues. nsf.gov In this reaction, the side-chain amide group is hydrolyzed to a carboxylic acid. For desmopressin, which contains both Asn and Gln, deamidation can lead to the formation of degradants with a mass increase of one unit, which can be challenging to separate from the parent compound. nsf.gov The mechanism often proceeds through a cyclic succinimide intermediate, particularly for asparagine residues. nsf.gov
Oxidation: The methionine (Met) and cysteine (Cys) residues in peptides are susceptible to oxidation. Desmopressin contains a disulfide bond between two cysteine residues, which can be a target for oxidative and reductive cleavage. veeprho.comnih.gov Oxidation of the disulfide bond or other susceptible residues can lead to a loss of biological activity.
Forced degradation studies are often employed to investigate these pathways. In these studies, desmopressin is subjected to stress conditions (e.g., high temperature, extreme pH, oxidative agents) to accelerate the formation of degradants. ijpsjournal.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to separate the degradants, and Mass Spectrometry (MS) is used for their initial identification based on mass-to-charge ratios. veeprho.comnih.gov
A study on the interaction of desmopressin with reduced glutathione (GSH), a component of the antioxidant defense system, demonstrated that thiol-disulfide exchange reactions can occur. nih.gov This leads to the formation of conjugates between desmopressin and glutathione, representing a significant degradation pathway, especially in environments where reducing agents are present. nih.gov The extent of this degradation was found to be dependent on both pH and the concentration of GSH. nih.gov
| Degradation Pathway | Description | Key Residues Involved | Influencing Factors |
|---|---|---|---|
| Hydrolysis | Cleavage of peptide bonds in the backbone. | All peptide bonds | Acidic and basic pH, high temperature |
| Deamidation | Conversion of a side-chain amide to a carboxylic acid. | Asparagine (Asn), Glutamine (Gln) | pH, temperature |
| Oxidation | Addition of oxygen atoms. | Cysteine (disulfide bond) | Oxidizing agents, light |
| Thiol-Disulfide Exchange | Reaction with sulfhydryl compounds leading to disulfide bond cleavage and conjugate formation. | Cysteine (disulfide bond) | Presence of reducing agents (e.g., Glutathione) |
Impact of Excipients and Formulation Components on Chemical Stability
Excipients are essential components of pharmaceutical formulations, but they can also interact with the active pharmaceutical ingredient (API) and affect its stability. For a peptide drug like desmopressin, the choice of excipients is critical to maintaining its integrity.
Common excipients in peptide formulations include:
Buffers: To maintain the pH of the formulation within the optimal range for stability (pH 4-5 for desmopressin). researchgate.netijpsjournal.com Phosphate (B84403) buffers are commonly used. ijpsjournal.com
Tonicity-adjusting agents: Such as sodium chloride or mannitol, to make the formulation isotonic.
Bulking agents/Lyoprotectants: In lyophilized (freeze-dried) formulations, agents like mannitol or sucrose (B13894) are used to provide structure to the cake and protect the peptide during the drying process and subsequent storage.
Antimicrobial preservatives: For multi-dose formulations, preservatives like phenol or benzyl alcohol are necessary. However, these can sometimes interact with the peptide.
The compatibility of desmopressin with various excipients must be thoroughly evaluated. For instance, reducing sugars can potentially react with the primary amine groups of the peptide via the Maillard reaction, leading to degradation. The presence of trace metal impurities in excipients could catalyze oxidative degradation. Therefore, careful selection and control of the quality of excipients are necessary.
Mitigation Strategies for Degradation Pathways
Several strategies can be employed to minimize the degradation of desmopressin (trifluoroacetate salt) and enhance its shelf-life:
pH Control: Formulating desmopressin solutions at its pH of maximum stability (pH 4-5) is the most critical factor in preventing hydrolysis and deamidation. researchgate.net
Lyophilization: Freeze-drying removes water, which is a key reactant in hydrolytic degradation pathways. This significantly improves the long-term stability of desmopressin, allowing for storage at room temperature or under refrigeration for extended periods.
Protection from Light: Storing the drug product in light-resistant packaging can prevent photodegradation. veeprho.com
Control of Temperature: Storage at controlled, and often refrigerated, temperatures slows down the kinetics of most degradation reactions. researchgate.net
Inert Atmosphere: For oxygen-sensitive peptides, packaging under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.
Use of Stabilizers: In some cases, specific stabilizers may be added to the formulation. For example, antioxidants could be considered if oxidation is a primary degradation pathway, although their compatibility must be carefully assessed.
| Degradation Pathway | Mitigation Strategy | Mechanism of Protection |
|---|---|---|
| Hydrolysis | Formulation at optimal pH (4-5), Lyophilization | Minimizes acid/base catalysis, Removes water as a reactant |
| Deamidation | Formulation at optimal pH (4-5), Lyophilization | Reduces rate of reaction, Removes water |
| Oxidation | Inert atmosphere packaging, Use of antioxidants (with caution) | Removes oxygen, Scavenges reactive oxygen species |
| Photodegradation | Use of amber vials or light-protective packaging | Blocks exposure to UV and visible light |
Trifluoroacetate (B77799) Counter-Ion Stability and Its Influence on Peptide Integrity
Desmopressin is often isolated and purified using reversed-phase high-performance liquid chromatography (RP-HPLC), where trifluoroacetic acid (TFA) is a common mobile phase modifier. As a result, the final lyophilized peptide is often obtained as a trifluoroacetate salt.
The trifluoroacetate anion (CF₃COO⁻) is generally considered to be a stable and pharmaceutically acceptable counter-ion. It is the conjugate base of a strong acid (trifluoroacetic acid) and does not typically engage in chemical reactions with the peptide under normal storage conditions.
However, the presence of residual TFA in the final product can have indirect effects on peptide stability:
Hygroscopicity: TFA salts of peptides can be more hygroscopic (tend to absorb moisture from the air) than other salt forms like acetate. Increased water content can, in turn, accelerate degradation pathways such as hydrolysis and deamidation.
pH of the Microenvironment: Residual TFA can affect the pH of the peptide in its solid state or upon reconstitution. If the amount of TFA is not controlled, it could potentially lower the pH to a level that is suboptimal for the peptide's stability.
While the TFA counter-ion itself is stable, its influence on the physicochemical properties of the solid-state peptide, particularly its interaction with water, is an important consideration for long-term stability. The amount of TFA in the final product is a critical quality attribute that is typically monitored and controlled within specified limits.
Advanced Formulation Science for Chemical Stability of Desmopressin Trifluoroacetate Salt
Physical and Chemical Stability in Various Solvent Systems
The stability of Desmopressin (B549326) is highly dependent on the solvent system in which it is formulated. As a peptide, it is susceptible to hydrolysis and other degradation pathways in aqueous solutions.
Studies have shown that Desmopressin acetate (B1210297) solutions diluted to 0.01 mg/mL with 0.9% sodium chloride and stored in clear glass vials maintain their physicochemical stability for at least 180 days at both refrigerated (5°C) and room temperatures (25°C). nih.gov This indicates good stability in a standard isotonic saline solution, which is crucial for injectable and nasal preparations. nih.gov
However, the presence of organic solvents can influence stability. While some organic co-solvents can reduce the rate of deamidation by lowering the dielectric constant of the solution, others may be detrimental. mdpi.com For instance, the cleavage of protecting groups during solid-phase synthesis of Desmopressin is carried out in organic solvents like dichloromethane (B109758), but the final product is often precipitated using ether solvents to isolate it as a solid. google.com The stability in residual solvents is a critical quality attribute. A safety data sheet for Desmopressin Acetate Injection notes its incompatibility with strong acids, bases, and oxidizers. fresenius-kabi.us
The table below outlines the stability of Desmopressin in different solvent environments.
Table 2: Stability of Desmopressin in Various Solvents
| Solvent System | Observation | Reference |
|---|---|---|
| Aqueous Buffer Solutions | Stability is highly dependent on pH; degradation is accelerated in acidic and basic conditions. researchgate.net | researchgate.net |
| 0.9% Sodium Chloride (Saline) | Stable for at least 180 days when diluted to 0.01 mg/mL and stored at 5°C and 25°C. nih.gov | nih.gov |
| Organic Co-solvents (e.g., glycerol, propylene (B89431) glycol) | Can slow deamidation by reducing the dielectric constant and water content of the formulation. mdpi.com | mdpi.com |
| Dichloromethane, Chloroform | Used as solvents during the cleavage step in synthesis. google.com | google.com |
Strategies for Enhancing Chemical Stability in Solution and Solid State
Several strategies can be employed to mitigate the chemical degradation of Desmopressin in both liquid and solid formulations. These include optimizing the pH, adding stabilizing agents, and refining the lyophilization process.
pH Optimization for Maximum Chemical Stability
The pH of an aqueous formulation is one of the most critical factors governing peptide stability. nih.gov For Desmopressin, studies have consistently shown that its decomposition is accelerated in both acidic and basic environments. researchgate.net The optimal pH for the stability of Desmopressin acetate has been identified to be in the range of 4 to 5. researchgate.net Within this window, hydrolytic degradation pathways are minimized. For example, intranasal drop formulations have been developed using a phosphate (B84403) buffer to maintain the pH between 4.5 and 5.5 to ensure stability over a 24-month shelf life. nih.gov Enzymatic degradation is also pH-dependent; the activity of α-chymotrypsin, an enzyme that can degrade Desmopressin, is maximal in the pH range of 7.40-8.00. nih.gov Therefore, formulating at an acidic pH not only enhances chemical stability but also reduces susceptibility to certain enzymatic degradation mechanisms.
Table 3: pH-Dependent Stability Profile of Desmopressin
| pH Range | Stability Observation | Reference |
|---|---|---|
| < 4 | Degradation is accelerated in acidic environments. researchgate.net | researchgate.net |
| 4 - 5 | Optimal range for maximum chemical stability. researchgate.net | researchgate.net |
| 4.5 - 5.5 | Used in intranasal formulations to ensure long-term stability. nih.gov | nih.gov |
| 6.0 - 9.0 | Susceptible to enzymatic degradation by α-chymotrypsin. nih.gov | nih.gov |
Use of Stabilizing Agents (e.g., amino acids, sugars, polymers)
The addition of specific excipients can significantly enhance the stability of Desmopressin. These agents work through various mechanisms, including preferential exclusion, steric hindrance, and modification of the solvent environment.
Sugars and Polyols: Sugars like sucrose (B13894) are effective lyoprotectants, helping to maintain the native conformation of peptides during freeze-drying and subsequent storage by forming a glassy amorphous matrix. nih.gov In one study, sucrose was identified as the most efficient lyoprotectant for solid-lipid nanoparticles. nih.gov
Polymers: Polyethylene (B3416737) glycol (PEG) can reduce peptide aggregation by creating a steric barrier around the molecule, preventing the close contact required for aggregation. mdpi.com Gums, as discussed earlier, act as potent stabilizers against thermal denaturation, a significant concern during the manufacturing of oral films. google.com
Cyclodextrins: Hydroxypropyl-cyclodextrins have been shown to stabilize Desmopressin against enzymatic degradation by α-chymotrypsin. nih.gov The stabilization effect varies with the type of cyclodextrin (B1172386), with hydroxypropyl-β-cyclodextrin providing a nine-fold increase in stability at a 12.5% (w/v) concentration. nih.gov
Table 4: Effects of Various Stabilizing Agents on Desmopressin
| Stabilizing Agent | Mechanism of Action | Observed Effect | Reference |
|---|---|---|---|
| Xanthan Gum | Forms a protective gel matrix, hydrogen bonding. | Minimizes total impurities and stabilizes against thermal denaturation. researchgate.netgoogle.com | researchgate.netgoogle.com |
| Sucrose | Lyoprotectant, forms an amorphous glassy matrix. | Protects against degradation during lyophilization and storage. nih.gov | nih.gov |
| Hydroxypropyl-β-cyclodextrin | Forms inclusion complexes. | Stabilized Desmopressin against α-chymotrypsin-catalyzed degradation by a factor of 9. nih.gov | nih.gov |
Lyophilization Cycle Optimization for Solid-State Stability
Lyophilization, or freeze-drying, is a common technique to improve the long-term stability of peptides by removing water, thereby inhibiting hydrolytic degradation pathways. pci.combdmai.org An optimized lyophilization cycle is crucial for producing a stable, easily reconstitutable product. pci.com
The key stages of the process—freezing, primary drying, and secondary drying—must be carefully controlled. wisdomlib.orghtdcorp.com
Freezing: The cooling rate affects the ice crystal structure. A moderate rate (e.g., 1°C/min) is often optimal for creating uniform crystals that facilitate efficient sublimation. wisdomlib.org
Primary Drying: During this phase, the bulk of the ice is removed via sublimation under vacuum. The shelf temperature must be kept below the product's collapse temperature (the temperature at which the solid matrix loses its structure) to prevent product degradation. wisdomlib.org
Secondary Drying: This stage removes residual bound water by increasing the temperature. The goal is to achieve a final moisture content of 1-2% to maximize stability. wisdomlib.org
For Desmopressin, the use of lyoprotectants like sucrose is beneficial. nih.gov The entire cycle must be optimized to balance efficiency with the preservation of the peptide's chemical integrity, resulting in a stable lyophilized cake. pci.combdmai.org
Table 5: Key Parameters for Lyophilization Cycle Optimization
| Parameter | Optimal Condition/Consideration | Rationale | Reference |
|---|---|---|---|
| Freezing Rate | Moderate cooling (e.g., 1°C/min) | Forms uniform ice crystals for efficient sublimation. wisdomlib.org | wisdomlib.org |
| Primary Drying Temperature | Below the collapse temperature of the formulation | Prevents loss of product structure and degradation. wisdomlib.orghtdcorp.com | wisdomlib.orghtdcorp.com |
| Lyoprotectant | Use of agents like sucrose | Forms a stable, amorphous matrix that protects the peptide. nih.gov | nih.gov |
Controlled Release Systems with Focus on Chemical Integrity
Controlled release systems are designed not only to modulate the release profile of a drug but also to protect it from degradation in the physiological environment. For peptides like Desmopressin, this is particularly important for oral delivery, where they face harsh acidic conditions and enzymatic barriers.
Self-emulsifying drug delivery systems (SEDDS) have shown promise in protecting Desmopressin. tandfonline.com By forming a hydrophobic ion pair with an anionic surfactant like sodium docusate, the lipophilicity of Desmopressin can be increased, allowing its incorporation into an oil-based SEDDS formulation. tandfonline.com These formulations, consisting of oils, surfactants, and co-solvents, spontaneously form fine oil-in-water emulsions in the gastrointestinal tract. Studies have demonstrated that SEDDS formulations can protect Desmopressin from in vitro degradation by both the enzyme α-chymotrypsin and glutathione (B108866), which can cleave the disulfide bridge. tandfonline.com
Another approach involves encapsulating Desmopressin within liposomes. nih.gov These lipid vesicles can shield the peptide from the external environment, preventing both chemical and enzymatic degradation until it reaches its target site. mdpi.comnih.gov The polymer in bioerodible systems can also control the release, where the drug is uniformly distributed and released as the polymer matrix degrades. news-medical.net These advanced delivery systems are crucial for maintaining the chemical integrity of Desmopressin, thereby ensuring its therapeutic efficacy.
Polymer-Based Delivery Systems (e.g., PLGA microspheres) and Release Kinetics
Poly(lactic-co-glycolic acid) (PLGA) is a widely utilized biodegradable polymer for creating controlled-release drug delivery systems. kinampark.com Encapsulating Desmopressin within PLGA microspheres offers a promising approach to protect it from enzymatic degradation and control its release over an extended period.
The release of a drug from PLGA microspheres is a complex process governed by diffusion of the drug through the polymer matrix and aqueous pores, as well as the degradation and erosion of the polymer itself. kinampark.com For hydrophilic drugs such as Desmopressin, diffusion through aqueous pores is the predominant release mechanism. kinampark.com
A significant challenge in the formulation of PLGA microspheres is the initial "burst release," where a large portion of the encapsulated drug is rapidly released upon administration. nih.gov This phenomenon can be attributed to the drug being located near the surface of the microspheres. nih.gov Research on other drugs has shown that various factors, including the drug-to-polymer ratio, particle size, and the type of organic solvent used in the manufacturing process, can influence the drug's spatial distribution within the microsphere and consequently the release kinetics. kinampark.com
The release kinetics of drugs from PLGA microspheres can be modulated by altering the formulation's composition. For instance, the incorporation of polyethylene glycol (PEG) into the PLGA matrix can increase the hydrophilicity of the system, leading to faster polymer degradation and a more rapid drug release. mdpi.com Studies on the release of Aclacinomycin A from PLGA-PEG microspheres demonstrated that increasing the PEG content resulted in higher burst-phase and degradation/erosion kinetic constants. mdpi.com
| Formulation Parameter | Effect on Release Kinetics | Supporting Evidence |
| Drug Distribution | Drugs located near the surface contribute to a higher initial burst release. nih.gov | Studies with bovine serum albumin (BSA) in PLGA microspheres showed that surface-associated protein was the main cause of burst release. nih.gov |
| Polymer Composition | Incorporation of hydrophilic polymers like PEG can accelerate drug release. mdpi.com | In Aclacinomycin A-loaded PLGA-PEG microspheres, higher PEG content led to faster and more complete drug release. mdpi.com |
| Particle Size | Smaller particles generally exhibit a faster release rate due to a larger surface area-to-volume ratio. | While not directly observed for Desmopressin, this is a well-established principle in drug delivery from microparticles. |
| External Environment | The presence of a surrounding hydrogel can slow down drug release from PLGA microspheres. nih.gov | Research on ibuprofen-loaded PLGA microparticles showed that release into an agarose (B213101) gel was slower and more uniform compared to a well-agitated bulk fluid. nih.gov |
Liposomal and Nanoparticle Formulations: Chemical Stability within the Matrix
Liposomes and other nanoparticle systems represent another key strategy for enhancing the stability of Desmopressin. These carriers can protect the peptide from enzymatic degradation and control its release profile.
Studies have shown that encapsulating Desmopressin in liposomes can protect it from digestion by enzymes like α-chymotrypsin. nih.gov The stability of Desmopressin within liposomal formulations is pH-dependent, with the greatest stability observed at a pH of 4.0. nih.gov The degradation of Desmopressin in both solution and liposomes follows pseudo-first-order kinetics, and at the optimal pH, the degradation rates are similar. nih.gov
The charge of the liposome (B1194612) also plays a crucial role in both drug loading and stability. Positively charged liposomes have demonstrated higher loading efficiency and reduced leakage of Desmopressin compared to negatively charged liposomes. nih.gov This is attributed to the electrostatic interaction between the positively charged liposomes and the negatively charged components of biological membranes, leading to a bioadhesive effect. nih.gov
Self-emulsifying drug delivery systems (SEDDS) have also been explored for oral delivery of Desmopressin. tandfonline.com By forming a hydrophobic ion pair with sodium docusate, the lipophilicity of Desmopressin was increased, allowing its incorporation into a SEDDS formulation. tandfonline.com This formulation protected Desmopressin from in vitro degradation by glutathione and α-chymotrypsin. tandfonline.com A 21-day stability study of two different DES/AOT-SEDDS formulations showed that 98.4% and 97.5% of the desmopressin remained intact, respectively. tandfonline.com
| Formulation Type | Key Stability Findings | Reference |
| Positively Charged Liposomes | Showed higher loading efficiency and less leakage of Desmopressin compared to negatively charged liposomes. nih.gov Provided protection against α-chymotrypsin digestion. nih.gov | nih.govnih.gov |
| pH-Dependent Stability in Liposomes | Desmopressin degradation was lowest and stability was greatest at pH 4.0. nih.gov | nih.gov |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Protected Desmopressin from in vitro degradation by glutathione and α-chymotrypsin. tandfonline.com Maintained high stability over a 21-day period. tandfonline.com | tandfonline.com |
Influence of Manufacturing Processing Parameters on Formulation Stability
The manufacturing process itself can significantly impact the stability of the final Desmopressin formulation. Even minor changes in manufacturing parameters can alter the physicochemical properties of the delivery system and, consequently, the stability of the encapsulated drug. nih.gov
For instance, in the context of PLGA microspheres, the choice of solvent system and other manufacturing variables can affect particle size, morphology, and porosity, which in turn influence drug release characteristics and storage stability. nih.gov Studies on risperidone-loaded PLGA microspheres revealed that two formulations with identical compositions but minor manufacturing differences exhibited significantly different stability profiles under accelerated storage conditions. nih.gov
The method of sterilization is another critical manufacturing consideration, especially for thermolabile drugs like Desmopressin. nih.gov As thermal sterilization is not feasible, sterile filtration using 0.22-micron pore size filters is a common practice for liquid formulations. nih.gov
Spray freeze-drying is an emerging technology that can produce stable, porous microparticles suitable for pulmonary delivery. bohrium.com A study on spray freeze-dried Desmopressin formulations found that the choice of excipients, such as sugars, amino acids, and cyclodextrins, was crucial for preventing conformational changes and destabilization during the process and subsequent storage. bohrium.com For example, a formulation containing highly branched cyclodextrin and phenylalanine was found to be the most stable, retaining 92.78% of the drug after 3 months at 40°C. bohrium.com
The production of sublingual tablets also presents manufacturing challenges. While direct compression after dry mixing is a beneficial production method, the disintegration time of the tablet is a critical factor for drug uptake. nih.gov
| Manufacturing Process/Parameter | Influence on Formulation Stability | Example |
| Solvent System in PLGA Microsphere Production | Can alter physicochemical properties and storage stability. nih.gov | Minor changes in the solvent system for risperidone-loaded PLGA microspheres led to differences in polymer degradation and drug release under accelerated storage conditions. nih.gov |
| Sterilization Method | Must be suitable for thermolabile drugs. nih.gov | Sterile filtration is used for intranasal Desmopressin solutions to avoid thermal degradation. nih.gov |
| Spray Freeze-Drying Excipients | Crucial for maintaining peptide conformation and stability. bohrium.com | Formulations with highly branched cyclodextrin and phenylalanine showed enhanced stability of spray freeze-dried Desmopressin. bohrium.com |
| Tablet Disintegration Time | Affects drug uptake in sublingual formulations. nih.gov | Poor sublingual disintegration of a Desmopressin tablet resulted in no improvement in drug uptake. nih.gov |
Design, Synthesis, and Evaluation of Desmopressin Analogues and Derivatives
Rational Design Principles for Vasopressin Analogue Development
The development of new vasopressin analogues is a scientifically driven process, relying heavily on the understanding of how molecular structure dictates biological activity. Researchers employ rational design principles to create molecules with enhanced properties, such as increased selectivity for specific receptors and improved stability.
Structure-Activity Relationship (SAR) Mapping for V2 Receptor Selectivity
The primary therapeutic effects of desmopressin (B549326) are mediated through its interaction with the vasopressin V2 receptor (V2R). nih.govnih.gov Therefore, a key focus in analogue design is to maximize selectivity for the V2R over other vasopressin receptors (like V1a) and the structurally related oxytocin (B344502) receptor. nih.gov This selectivity minimizes potential side effects.
Structure-activity relationship (SAR) mapping is a crucial tool in this process. It involves systematically modifying different parts of the desmopressin molecule and observing how these changes affect its ability to bind to and activate the V2R. psu.edufigshare.comresearchgate.net For instance, the deamination of the N-terminal cysteine and the substitution at position 8 with D-arginine are foundational modifications that significantly enhance V2R selectivity and antidiuretic activity while reducing pressor activity. researchgate.net
Further studies have explored other modifications. For example, substituting the achiral α-aminoisobutyric acid (Aib) at position 4 or 7 of vasopressin has been shown to produce peptides that selectively bind to the V2 receptor. nih.gov Molecular modeling and dynamics simulations have also been employed to understand the intricate interactions between desmopressin and the V2R at an atomic level, providing insights into the binding mechanism and the role of specific residues in receptor activation. nih.govresearchgate.net These computational approaches help in predicting which modifications are likely to enhance V2R selectivity.
Modifying Peptidic Backbone and Side Chains for Improved Properties
Beyond receptor selectivity, researchers aim to improve other properties of desmopressin, such as its stability and bioavailability. This is often achieved by modifying the peptide backbone and the side chains of its constituent amino acids. nih.govresearchgate.netmdpi.comnih.gov
One common strategy is to introduce unnatural amino acids or to modify the peptide bonds to make the molecule more resistant to degradation by proteases. nih.gov For example, the incorporation of β-amino acid residues has been shown to alter the duration of action of peptide drugs in vivo. researchgate.net N-methylation of the peptide backbone is another technique used to enhance stability. mdpi.com
Modifications to the side chains can also influence the molecule's properties. For instance, creating ester prodrugs of desmopressin by modifying the tyrosine group has been explored as a way to increase lipophilicity and potentially improve absorption. nih.gov One such study found that a pivalate (B1233124) ester of desmopressin exhibited higher flux across Caco-2 cell monolayers, suggesting enhanced permeability. nih.gov
Synthetic Strategies for Novel Analogues
The creation of novel desmopressin analogues relies on sophisticated synthetic chemistry techniques. The primary method for synthesizing desmopressin and its analogues is the Fmoc solid-phase peptide synthesis (SPPS) strategy. google.com This method involves building the peptide chain step-by-step on a solid resin support.
A critical step in the synthesis of desmopressin is the formation of the disulfide bond between the cysteine residues at positions 1 and 6, which creates the cyclic structure of the molecule. google.com This can be achieved through either solid-phase or liquid-phase oxidation. google.com Recent innovations in synthetic methods include the use of liquid-phase electrochemical oxidation for disulfide bond formation, which can be an efficient and controlled process. google.com
The synthesis of more complex analogues, such as those incorporating non-standard amino acids or backbone modifications, requires specialized building blocks and coupling reagents. The development of these synthetic methodologies is crucial for exploring a wider range of chemical diversity in the quest for improved desmopressin analogues.
In Vitro Molecular Evaluation of Analogues (Receptor Binding, Pathway Activation)
Once novel analogues are synthesized, they undergo rigorous in vitro evaluation to characterize their molecular properties. This is a critical step to determine if the design and synthesis efforts have yielded molecules with the desired characteristics.
A key aspect of this evaluation is the assessment of receptor binding affinity. This is typically done using competitive binding assays where the new analogue competes with a radiolabeled ligand for binding to the V2 receptor. These assays provide a quantitative measure of how tightly the analogue binds to the receptor. For example, studies have determined the binding affinities of various desmopressin derivatives to understand the impact of specific modifications. nih.gov
Beyond simple binding, it is also important to assess the functional activity of the analogues – their ability to activate the V2 receptor and trigger the downstream signaling cascade. The V2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the production of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Therefore, functional assays often involve measuring cAMP levels in cells expressing the V2 receptor after treatment with the analogue. nih.gov Other advanced techniques, such as those measuring β-arrestin recruitment, can provide a more detailed picture of the signaling pathways activated by the analogue. nih.gov
Stability Profiling of Designed Analogues
A significant hurdle for peptide-based drugs like desmopressin is their susceptibility to degradation by enzymes in the body. tandfonline.commdpi.com Therefore, a crucial part of the evaluation process is to assess the stability of newly designed analogues.
Stability studies are often conducted in vitro by incubating the analogues in human plasma or with specific proteolytic enzymes like α-chymotrypsin, which is known to degrade desmopressin. nih.govtandfonline.com The rate of degradation is then monitored over time using techniques such as high-performance liquid chromatography (HPLC). nih.govtandfonline.comnih.gov
For instance, research has shown that while desmopressin is relatively stable in the presence of trypsin and pepsin, it is readily degraded by α-chymotrypsin. tandfonline.com The stability of ester prodrugs of desmopressin has also been evaluated, with some sterically hindered esters showing increased stability against enzymatic degradation compared to desmopressin itself. nih.gov Encapsulating desmopressin in nanoparticle formulations has also been explored as a strategy to protect it from degradation. tandfonline.comnih.gov
Computational Screening of Potential Analogues
In recent years, computational methods have become an increasingly important tool in the drug discovery process, including the search for new desmopressin analogues. These in silico techniques can significantly accelerate the identification of promising candidates for synthesis and further testing. nih.govmdpi.commdpi.com
One common approach is pharmacophore modeling, where a three-dimensional representation of the key chemical features required for V2R binding is created. nih.gov This model can then be used to virtually screen large databases of chemical compounds to identify molecules that match the pharmacophore and are therefore likely to bind to the receptor. nih.gov
Molecular docking is another powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net This method can be used to estimate the binding affinity of potential analogues and to visualize their interactions with the receptor's binding site. By combining these computational approaches, researchers can prioritize the synthesis of analogues that have the highest probability of success, saving time and resources. mdpi.com
Advanced Regulatory Science Considerations for Desmopressin Trifluoroacetate Salt Cmc
Impurity Control Strategies in Peptide Manufacturing
A cornerstone of ensuring the safety and quality of peptide therapeutics is a robust impurity control strategy. This involves the identification, characterization, and control of various impurities that can arise during the manufacturing process.
Process-Related Impurities Identification and Control
The synthesis of Desmopressin (B549326), a complex nonapeptide, involves a series of chemical reactions and purification steps, each with the potential to introduce impurities. proteogenix.science Common process-related impurities in solid-phase peptide synthesis (SPPS), a widely used method, include truncated sequences, deleted sequences, and other by-products. proteogenix.science The control of these impurities begins with a thorough understanding of the manufacturing process and the implementation of well-defined and validated procedures. genscript.com
Key strategies for controlling process-related impurities include:
Raw Material Control: Ensuring the high quality of starting materials, such as amino acids and reagents, is fundamental to producing a high-quality peptide drug. genscript.com
Process Optimization: Optimizing the synthesis and purification processes can significantly reduce the quantity and complexity of impurities in the final product. proteogenix.science This might involve adjustments to coupling reagents, deprotection conditions, and cleavage cocktails.
In-Process Controls: Implementing in-process testing at critical steps of the manufacturing process helps to monitor and control the formation of impurities. genscript.com
Degradation Products Thresholds and Limits
Desmopressin can degrade under various conditions, leading to the formation of degradation products that may impact the product's efficacy and safety. nih.gov Regulatory agencies require that limits for impurities and degradation products be justified. mpa.se The International Council for Harmonisation (ICH) provides guidelines, such as Q3A and Q3B, which outline the thresholds for reporting, identifying, and qualifying impurities in new drug substances and products. researchgate.net
For Desmopressin, degradation can be influenced by factors such as pH and enzymatic activity. nih.gov For instance, the enzyme α-chymotrypsin can degrade Desmopressin, with maximal activity observed in the pH range of 7.40-8.00. nih.gov Stability studies are crucial to identify potential degradation products and establish appropriate acceptance criteria. mpa.se In some cases, unidentified impurities are limited to not more than a certain percentage, and total degradation products are also capped at a specific limit. fda.gov
Residual Solvents and Heavy Metal Impurities Management
The manufacturing process for Desmopressin (trifluoroacetate salt) may involve the use of various organic solvents. Residual solvents are impurities that are left over from the synthesis and purification processes. The ICH Q3C guideline provides permissible daily exposures for residual solvents in pharmaceuticals. Manufacturers must implement strategies to control and monitor the levels of these solvents in the final drug substance.
Heavy metal impurities can also be introduced during the manufacturing process, potentially from equipment or raw materials. Regulatory guidelines set strict limits for heavy metal content in drug products. Control strategies include sourcing high-purity raw materials and using appropriate equipment.
Good Manufacturing Practices (GMP) in Peptide Synthesis and Purification
Adherence to Good Manufacturing Practices (GMP) is a regulatory requirement for the production of peptide drugs. genscript.com GMP ensures that products are consistently produced and controlled according to quality standards, covering all aspects of production from raw material sourcing to final product testing. genscript.comintavispeptides.com
Key aspects of GMP in peptide manufacturing include:
Stringent Regulatory Requirements: GMP guidelines encompass every aspect of the manufacturing process, ensuring traceability, purity, and consistency in every batch. intavispeptides.com
Controlled Manufacturing Environment: Peptide synthesis must occur in clean rooms and controlled environments to prevent contamination and ensure sterility. intavispeptides.com
Comprehensive Documentation: Maintaining thorough documentation of all manufacturing and quality control activities is essential for GMP compliance. genscript.com This includes batch records, testing results, and any deviations from established procedures. genscript.com
Process Validation: Manufacturing processes must be well-defined and validated to ensure consistency and quality. genscript.com
Quality Control Testing: Comprehensive quality control testing throughout the manufacturing process, including in-process and final product testing, is necessary to verify the identity, purity, and potency of the peptide drug. genscript.com
Equipment and Facility Maintenance: Regular maintenance and calibration of equipment are essential for accuracy and reproducibility. genscript.com
Purification is a critical and often challenging step in GMP-grade peptide synthesis. proteogenix.science Techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) are commonly used to achieve the high purity levels required for therapeutic peptides. intavispeptides.com
Analytical Method Validation for Regulatory Filings and Quality Assurance
Analytical methods used to test the quality of Desmopressin (trifluoroacetate salt) must be validated to ensure they are suitable for their intended purpose. mpa.se Method validation provides evidence that the analytical procedure is reliable and capable of producing accurate and precise results. biopharminternational.com
Validation is performed according to ICH guidelines, and key validation characteristics include: ijpsonline.comnih.gov
Accuracy: The closeness of test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Various analytical techniques, including HPLC, are used for assaying Desmopressin. ijpsonline.com A validated RP-HPLC method, for example, has been developed for the determination of Desmopressin, demonstrating good correlation, accuracy, and precision. ijpsonline.comnih.gov
Comprehensive Characterization Data Requirements for Peptide Drug Substances
A comprehensive characterization of the Desmopressin (trifluoroacetate salt) drug substance is required for regulatory submissions. This data package provides a thorough understanding of the drug substance's physicochemical properties and structure. mpa.se
The characterization data typically includes:
Primary Structure: Confirmation of the amino acid sequence.
Higher-Order Structure: Information on the secondary, tertiary, and quaternary structure, if applicable.
Physicochemical Properties: Data on properties such as appearance, solubility, and melting point.
Purity Profile: Detailed information on impurities and degradation products.
Potency: A measure of the biological activity of the drug substance.
Analytical methods used for characterization include HPLC and amino acid analysis to confirm structural conformity and purity. researchgate.net
Role of Trifluoroacetate (B77799) Counter-Ion in Regulatory Context (e.g., Residual Limits, Safety Data)
The use of a trifluoroacetate (TFA) salt form for an active pharmaceutical ingredient (API) like Desmopressin introduces specific regulatory considerations that must be thoroughly addressed in the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission. While trifluoroacetic acid is a common and effective agent for the cleavage and purification of synthetic peptides, its presence as a counter-ion in the final drug substance is met with scrutiny from regulatory bodies due to potential safety concerns. nih.govgenscript.com
Residual Limits:
A critical aspect of the regulatory evaluation of Desmopressin (trifluoroacetate salt) is the control of the trifluoroacetate counter-ion. Although not a residual solvent in the traditional sense, the principles for controlling impurities can be applied. There are currently no specific regulatory guidelines from major agencies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA) that establish a definitive limit for trifluoroacetic acid when it is present as a counter-ion.
However, research has been conducted to establish a Permitted Daily Exposure (PDE) for trifluoroacetic acid when present as an impurity. A key study, leveraging toxicological data from a 90-day rat study that identified hepatotoxicity as a primary adverse effect of sodium trifluoroacetate, proposed PDE values for different routes of administration. jst.go.jpumn.eduresearchgate.net These values, derived according to the principles outlined in the ICH Q3C(R8) and Q3D(R2) guidelines, provide a scientific basis for setting acceptable limits. jst.go.jpumn.edu
Table 1: Proposed Permitted Daily Exposure (PDE) for Trifluoroacetic Acid as an Impurity. jst.go.jpumn.eduresearchgate.net
It is important to note that these PDE values were established for TFA as an impurity. While they offer a valuable reference point, the justification for the level of trifluoroacetate as a counter-ion in Desmopressin would need to be carefully argued and supported by comprehensive safety data, especially if the daily intake were to approach or exceed these proposed limits.
Safety Data:
The submission of a comprehensive safety data package is paramount for the regulatory acceptance of a trifluoroacetate salt of a drug substance. The safety profile of the trifluoroacetate counter-ion itself must be well-characterized. Key areas of concern that should be addressed in the safety data include:
General Toxicity: Data from preclinical studies are necessary to evaluate the systemic and local toxicity of trifluoroacetate. As indicated by the study used to derive the PDE, potential effects on organs such as the liver need to be thoroughly investigated. jst.go.jpumn.edu
Cellular Effects: Studies have shown that trifluoroacetate can influence cell proliferation, sometimes inhibiting cell growth and in other instances promoting it. nih.gov Therefore, data on the effects of the trifluoroacetate salt of Desmopressin on relevant cell lines may be required.
Immunogenicity: There have been reports of trifluoroacetate potentially inducing inflammatory or immune responses. genscript.com An evaluation of the immunogenic potential of the Desmopressin (trifluoroacetate salt) may be warranted, particularly for a peptide therapeutic.
The analytical methods used to detect and quantify the amount of trifluoroacetate in the final drug substance must also be validated and clearly described. researchgate.netthermofisher.com This ensures that the amount of counter-ion is consistently controlled within the specified limits.
Future Research Directions for Desmopressin Trifluoroacetate Salt
Advanced Analytical Technologies for Ultra-Trace Impurity Detection
The safety and efficacy of peptide-based therapeutics like Desmopressin (B549326) are intrinsically linked to their purity. pharmafocusasia.com The detection and characterization of impurities, even at ultra-trace levels, are critical for quality control. researchgate.net Future research will focus on the implementation of more sophisticated analytical techniques to achieve this.
Current and Emerging Analytical Techniques:
Modern analytical chemistry offers a suite of powerful tools for impurity profiling. High-Performance Liquid Chromatography (HPLC) remains a cornerstone for separating and quantifying impurities. biomedres.us However, the complexity of peptide synthesis and potential degradation pathways necessitates the use of more advanced, hyphenated techniques. biomedres.usveeprho.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These methods are indispensable for the identification and structural elucidation of impurities, offering high sensitivity and specificity. biopharmaspec.comthermofisher.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the confident identification of unknown impurities and the differentiation of isobaric species (compounds with the same nominal mass). google.com
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is crucial for detecting and quantifying elemental impurities, such as residual metals from catalysts or manufacturing equipment, which are regulated under guidelines like ICH Q3D. researchgate.netbiopharmaspec.com
Capillary Electrophoresis (CE): CE offers an alternative separation mechanism based on charge and size, making it valuable for analyzing charge-related variants and other impurities that may be difficult to resolve by HPLC. veeprho.com
A significant challenge in Desmopressin analysis is the detection of degradants that differ only slightly from the active pharmaceutical ingredient (API), such as deamidation products which have a mass difference of only one unit. nsf.gov Advanced techniques like LC-MS/MS are crucial for resolving and identifying such closely related impurities. nsf.gov
Table 1: Advanced Analytical Technologies for Desmopressin Impurity Profiling
| Analytical Technique | Application in Desmopressin Analysis | Key Advantages |
| HPLC/UHPLC | Separation and quantification of known and unknown impurities. biomedres.us | High resolution, sensitivity, and versatility. biomedres.us |
| LC-MS/MS | Identification and structural elucidation of process-related and degradation impurities. veeprho.comthermofisher.com | High sensitivity and specificity for complex mixtures. thermofisher.com |
| HRMS | Accurate mass determination for confident identification of unknown impurities. google.com | Differentiates between isobaric compounds. google.com |
| ICP-MS | Detection and quantification of elemental impurities (heavy metals). researchgate.netbiopharmaspec.com | Ultra-trace level detection of metallic contaminants. researchgate.net |
| Capillary Electrophoresis (CE) | Analysis of charge and size-related variants. veeprho.com | Orthogonal separation mechanism to HPLC. veeprho.com |
Future research will likely involve the development of novel stationary phases for HPLC to improve the separation of polar impurities and the broader application of detectors like Charged Aerosol Detection (CAD) for non-UV absorbing compounds. pharmafocusasia.com
Novel Synthetic Methodologies for Enhanced Purity and Yield
The synthesis of a complex cyclic nonapeptide like Desmopressin presents numerous challenges, including the potential for side reactions and the formation of impurities. google.comgyrosproteintechnologies.com Innovations in synthetic methodologies are paramount for improving the purity and yield of the final product.
Solid-Phase Peptide Synthesis (SPPS):
Future research in SPPS for Desmopressin will focus on several key areas:
Optimized Coupling Reagents: The choice of coupling reagent impacts the speed and efficiency of the synthesis. While highly reactive reagents can speed up the process, they may also be less stable. gyrosproteintechnologies.com Research into novel, more efficient, and stable coupling agents is ongoing.
Greener Chemistry: Traditional SPPS methods often use hazardous chemicals. There is a growing interest in developing more environmentally friendly approaches, such as using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which avoids the use of the highly corrosive hydrogen fluoride (B91410) (HF) required in Boc (tert-butyloxycarbonyl) chemistry. google.com
Novel Quenching Agents: During disulfide bond formation using iodine, the excess iodine must be removed to prevent side reactions. The use of anion exchange resins as quenching agents has shown promise in large-scale synthesis, as it can also facilitate the conversion of the trifluoroacetate (B77799) salt to the acetate (B1210297) salt in situ. nih.gov
Table 2: Comparison of Desmopressin Synthesis Strategies
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Solution-Phase Cyclization | The linear peptide is cleaved from the resin and then cyclized in solution. researchgate.net | Can lead to higher yields in some cases. | Requires additional purification steps for the linear peptide. google.com |
| On-Resin Cyclization | The disulfide bond is formed while the peptide is still attached to the solid support. google.comresearchgate.net | Simplifies the synthesis and purification process. google.com | May result in lower yields compared to solution-phase cyclization. researchgate.net |
| Fmoc-Based SPPS | Utilizes the Fmoc protecting group for the amino acids. google.com | Avoids the use of hazardous hydrogen fluoride. google.com | Requires careful optimization of deprotection and coupling steps. gyrosproteintechnologies.com |
| Electrochemical Oxidation | Uses an electric current for the oxidative coupling of the disulfide bond. google.com | A potentially cleaner and more controlled method for cyclization. google.com | Requires specialized equipment and optimization of reaction conditions. google.com |
Computational Design of Super-Selective and Stable Analogues
While Desmopressin exhibits high selectivity for the V2 receptor, the design of even more selective and stable analogues remains a key research goal. researchgate.net Computational methods, including molecular modeling and dynamics simulations, are powerful tools for achieving this.
By simulating the interaction of Desmopressin and its analogues with the V2 receptor, researchers can gain insights into the structural basis of its selectivity. researchgate.netnih.gov This knowledge can then be used to rationally design new analogues with improved binding affinity and specificity, potentially leading to enhanced therapeutic efficacy and reduced off-target effects.
NMR spectroscopy and molecular dynamics simulations have been used to determine the three-dimensional structure of Desmopressin in solution. nih.gov These studies have revealed that while the macrocyclic ring is relatively rigid, the acyclic tail is flexible. nih.gov Understanding these conformational dynamics is crucial for designing analogues with optimized properties.
Understanding Long-Term Chemical Stability Mechanisms in Complex Formulations
The long-term stability of Desmopressin (trifluoroacetate salt) in various pharmaceutical formulations is a critical factor for ensuring its therapeutic effectiveness over the product's shelf life. nih.govnih.gov Desmopressin is susceptible to degradation through several pathways, including hydrolysis, oxidation, and deamidation. veeprho.comnsf.gov
Future research will focus on:
Forced Degradation Studies: Subjecting Desmopressin to stress conditions such as heat, light, and extreme pH can help to identify its degradation pathways and the resulting impurities. nsf.govresearchgate.net A study on the acid-induced degradation of Desmopressin identified specific degradation products. researchgate.net
Impact of Excipients: The components of a formulation can significantly impact the stability of the peptide. bohrium.com For example, cyclodextrins have been shown to stabilize Desmopressin against enzymatic degradation. nih.gov Research into the effects of different excipients on the chemical stability of Desmopressin (trifluoroacetate salt) will be crucial for developing robust formulations.
Novel Formulation Technologies: Spray freeze-drying is one technique being explored to produce stable, porous microparticles of Desmopressin suitable for pulmonary delivery. bohrium.com Studies have shown that the choice of protective agents, such as sugars and amino acids, is critical for preserving the peptide's stability during this process and subsequent storage. bohrium.com
A study on diluted Desmopressin acetate solution found it to be stable for up to 180 days when stored in glass vials at both refrigerated and room temperatures. nih.gov Another study indicated that Desmopressin is most stable in a pH range of 4 to 5. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Peptide Research and Development
The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize peptide drug discovery and development. researchgate.netpolifaces.de These technologies can analyze vast datasets to identify patterns and make predictions that can accelerate the research process. nih.govnih.gov
Key Applications of AI/ML in Desmopressin Research:
Predictive Modeling: ML models can be trained to predict the physicochemical properties, bioactivity, and toxicity of peptide analogues. nih.gov This can help to prioritize which candidates to synthesize and test, saving time and resources.
De Novo Peptide Design: Generative AI models can design entirely new peptide sequences with desired properties. researchgate.netnih.gov This opens up the possibility of discovering novel Desmopressin analogues with enhanced selectivity and stability.
QSAR (Quantitative Structure-Activity Relationship) Analysis: ML-based QSAR models can identify the chemical motifs responsible for a peptide's biological activity. nih.gov While data scarcity has been a challenge for peptide QSAR, new platforms are being developed to generate large, high-quality datasets for this purpose. nih.govacs.org
Accelerating Drug Discovery: AI can be used to analyze data from high-throughput screening, identify potential drug targets, and optimize the design of clinical trials. sciencenews.dkbms.com
Q & A
Q. What analytical methods are recommended for assessing the purity of desmopressin trifluoroacetate salt in research settings?
To determine purity, high-performance liquid chromatography (HPLC) with UV detection is widely used, calibrated against reference standards as outlined in pharmacopeial protocols (e.g., USP methods). Mass spectrometry (MS) further confirms structural integrity by identifying molecular ions and fragmentation patterns. For trifluoroacetate quantification, ion chromatography or titration with standardized base solutions can resolve counterion concentrations .
Q. How does the trifluoroacetate counterion influence the stability of desmopressin in aqueous solutions?
The trifluoroacetate ion enhances peptide stability by reducing aggregation via electrostatic repulsion. Accelerated stability studies under varying pH (3–7) and temperature (4–37°C) are recommended, with degradation monitored via HPLC and circular dichroism (CD) spectroscopy. For long-term storage, lyophilization in trifluoroacetic acid (TFA)-containing buffers (0.1% v/v) is common, though residual TFA may require removal via dialysis .
Q. What protocols are used to synthesize desmopressin trifluoroacetate salt, and how is the salt formation validated?
Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry is standard. After cleavage from the resin using TFA-based cocktails (e.g., 95% TFA, 2.5% H2O, 2.5% triisopropylsilane), the crude peptide is purified via reverse-phase HPLC. Salt formation is validated through elemental analysis (e.g., sodium content via atomic absorption spectroscopy) and nuclear magnetic resonance (NMR) to confirm trifluoroacetate integration .
Advanced Research Questions
Q. How can researchers mitigate interference from trifluoroacetate ions in mass spectrometry analysis of desmopressin?
Trifluoroacetate adducts ([M+TFA]<sup>-</sup>) complicate MS spectra. To suppress interference:
Q. What experimental approaches evaluate receptor-binding affinity differences between desmopressin trifluoroacetate and other salt forms (e.g., acetate)?
Comparative studies require:
- Radioligand binding assays : Measure Kd values for vasopressin V2 receptors using <sup>3</sup>H-labeled desmopressin.
- Functional assays : Quantify cAMP production in renal cell lines (e.g., LLC-PK1) via ELISA or fluorescence resonance energy transfer (FRET).
- Molecular dynamics simulations : Model salt-specific interactions with receptor extracellular domains .
Q. What environmental implications arise from trifluoroacetate residues in desmopressin formulations?
Trifluoroacetate (TFA) is highly persistent in aquatic systems. Researchers should:
Q. How do batch-to-batch variations in trifluoroacetate content affect desmopressin bioactivity?
Variations >0.5% (w/w) can alter solubility and aggregation kinetics. Mitigation strategies include:
- Standardizing TFA removal via size-exclusion chromatography.
- Conducting forced degradation studies (e.g., oxidative stress with H2O2) to correlate residual TFA with stability.
- Validating bioactivity in vivo using rat models of diabetes insipidus, monitoring urine output and osmolality .
Methodological Considerations
- Contradiction Resolution : Conflicting data on trifluoroacetate toxicity (e.g., Dorgerloh et al. 2019 vs. Solomon et al. 2016) necessitate meta-analyses prioritizing study design robustness (sample size, controls) .
- Data Tables : Include HPLC retention times, MS/MS fragmentation patterns, and receptor-binding IC50 values in supplementary materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
